molecular formula C8H14N2O2 B7809911 3,3,5,5-Tetramethylpiperazine-2,6-dione CAS No. 38527-75-2

3,3,5,5-Tetramethylpiperazine-2,6-dione

Número de catálogo: B7809911
Número CAS: 38527-75-2
Peso molecular: 170.21 g/mol
Clave InChI: WRXOJNHITQWDHO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3,3,5,5-Tetramethylpiperazine-2,6-dione (PubChem CID 18534821) is a synthetic organic compound provided as a high-purity solid for laboratory and research applications . As a piperazinedione derivative, it serves as a valuable intermediate and building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound in the development of novel pharmaceutical candidates and complex molecular structures. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3,3,5,5-tetramethylpiperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-7(2)5(11)9-6(12)8(3,4)10-7/h10H,1-4H3,(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXOJNHITQWDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)C(N1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594894
Record name 3,3,5,5-Tetramethylpiperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38527-75-2
Record name 3,3,5,5-Tetramethylpiperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: TOAC vs. 3,3,5,5-Tetramethylpiperazine-2,6-dione Spin Labels

Author: BenchChem Technical Support Team. Date: February 2026

This guide delineates the critical technical and functional differences between TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid) and 3,3,5,5-tetramethylpiperazine-2,6-dione based labels (exemplified by the TOPP class).

Executive Summary

In Site-Directed Spin Labeling (SDSL) for Electron Paramagnetic Resonance (EPR), the choice of label dictates the fidelity of the structural report.

  • TOAC is a

    
    -tetrasubstituted amino acid that fuses the nitroxide ring directly to the peptide backbone. It is a structural enforcer , rigidly imposing 
    
    
    
    -helical or
    
    
    -helical conformations.
  • Piperazine-2,6-dione labels (e.g., TOPP) utilize a planar, diketo-functionalized ring. They function as structural reporters that offer rigid attachment with significantly reduced backbone perturbation compared to TOAC.

Structural & Mechanistic Divergence

The fundamental difference lies in the ring geometry and its coupling to the peptide backbone.

TOAC: The Backbone Enforcer

TOAC incorporates a piperidine ring.[1] Due to the


 hybridization of the ring carbons, the piperidine ring adopts a twist-boat  or chair  conformation.
  • Mechanism: When TOAC is ligated into a peptide, the bulky gem-dimethyl groups and the rigid ring structure severely restrict the backbone dihedral angles (

    
    ).
    
  • Consequence: It strongly promotes and stabilizes helical structures (specifically

    
    -helix in short peptides and 
    
    
    
    -helix in longer sequences). It is rarely used in
    
    
    -sheets or flexible loops because it will force them into a turn/helix.
Piperazine-2,6-dione (TOPP): The Isogeometric Reporter

These labels utilize a piperazine-2,6-dione core. The presence of two carbonyl groups (imide functionality) forces the ring into a planar or near-planar conformation due to amide resonance.

  • Mechanism: The label is typically attached via a rigid linker (e.g., phenylglycine in TOPP) or fused in a way that retains planarity.

  • Consequence: The planar geometry presents a different steric profile (flat vs. puckered). Crucially, studies indicate that piperazine-2,6-dione derivatives like TOPP do not significantly perturb the native secondary structure of the peptide, unlike the helix-inducing TOAC.

Comparative Data Table
FeatureTOAC (Piperidine-oxyl)Piperazine-2,6-dione (TOPP Class)
Core Ring Structure Saturated Piperidine (Twist-Boat/Chair)Unsaturated/Imide Piperazine (Planar)
Backbone Linkage Integral (

atom is part of the ring)
Rigid Side-chain or Integral Analog
Structural Effect Strong Helix Inducer (

/

)
Minimal Perturbation (Structure Neutral)
Rotational Freedom None (Rigidly coupled to

)
Restricted (depends on linker, e.g., phenyl ring)
EPR Sensitivity Reports backbone dynamics directlyReports side-chain/backbone orientation
Solubility Low (Hydrophobic)Moderate (Dione increases polarity)

EPR Spectral Properties[1][2][3][4][5][6][7]

The electronic environment of the unpaired electron differs significantly between the two scaffolds.

Hyperfine Coupling ( )[5]
  • TOAC: The alkyl-shielded nitroxide in the piperidine ring exhibits standard hyperfine coupling constants (

    
     G).
    
  • Piperazine-2,6-dione: The electron-withdrawing carbonyl groups adjacent to the nitrogens in the dione ring pull electron density away from the N-O moiety. This often results in a reduced isotropic hyperfine coupling constant (

    
    )  and modified 
    
    
    
    -tensor anisotropy compared to piperidine nitroxides.
Orientation Selection

Because TOAC is fused to the backbone, its magnetic axes are fixed relative to the molecular frame. This makes it the gold standard for orientational studies (e.g., peptide tilt in membranes). Piperazine-2,6-dione labels, while rigid, have a different angular relationship between the N-O bond and the backbone vector, often requiring different modeling parameters for DEER (Double Electron-Electron Resonance) distance calculations.

Synthesis & Incorporation Protocols

TOAC Coupling Challenges

TOAC is notoriously difficult to couple in Solid Phase Peptide Synthesis (SPPS) because the amino group is sterically hindered by the four surrounding methyl groups and the ring structure.

  • Protocol Requirement: You must use highly activated acylating agents (e.g., HATU/HOAt) and extended coupling times (2–4 hours) at elevated temperatures (

    
    C), often with double coupling cycles.
    
  • Acid Sensitivity: The nitroxide radical is sensitive to the high acid concentrations (TFA) used in cleavage. Scavengers must be carefully selected (avoid thiols if possible, or use specific reversion oxidation steps post-cleavage).

Piperazine-2,6-dione Synthesis Strategy

The synthesis of the piperazine-2,6-dione core often involves the condensation of amino acid derivatives.

  • Advantage: The planar nature can sometimes reduce the steric bulk during the coupling step compared to the puckered TOAC.

  • Stability: The imide (dione) structure is chemically stable, but care must be taken during base-catalyzed steps (like Fmoc removal) to prevent ring opening or imide hydrolysis, although the tetramethyl groups provide significant protection.

Decision Logic for Label Selection

LabelSelection Figure 1: Decision Matrix for TOAC vs. Piperazine-2,6-dione Selection Start Select Spin Label Goal Experimental Goal? Start->Goal BackboneDyn Measure Backbone Dynamics/Tilt Goal->BackboneDyn Orientation Distance Measure Distance (DEER/PELDOR) Goal->Distance Long Range UseTOAC USE TOAC (Rigid, Helix Promoter) BackboneDyn->UseTOAC Direct Report Perturb Is Structure Perturbation Acceptable? Distance->Perturb YesPerturb Yes / Need Helix Induction Perturb->YesPerturb NoPerturb No / Native Fold Critical Perturb->NoPerturb YesPerturb->UseTOAC UseDione USE PIPERAZINE-DIONE (TOPP) (Rigid, Non-Perturbing) NoPerturb->UseDione

Experimental Workflow: Peptide Synthesis with TOAC

To ensure reproducibility, follow this optimized protocol for TOAC incorporation, which is the more challenging of the two.

  • Resin Selection: Use a low-loading resin (0.2–0.4 mmol/g) to prevent aggregation, as TOAC induces aggregation-prone helical structures.

  • Coupling TOAC:

    • Reagents: Fmoc-TOAC-OH (3 eq), HATU (2.9 eq), HOAt (3 eq), DIEA (6 eq).

    • Conditions: Dissolve in anhydrous DMF. React for 3 hours at

      
      C.
      
    • Monitoring: Use the Chloranil test (sensitive for secondary amines) rather than Kaiser test.

  • Coupling Next Residue (The Critical Step):

    • The amine of TOAC is extremely unreactive.

    • Reagents: Use Fmoc-AminoAcid-fluorides or symmetric anhydrides if possible. If using HATU, perform triple coupling at

      
      C for 2 hours each.
      
  • Cleavage & Oxidation:

    • Cleave with TFA/TIS/H2O (95:2.5:2.5). Avoid Ethanedithiol (EDT) as it reduces the nitroxide to hydroxylamine.

    • Restoration: If the EPR signal is weak (reduced state), incubate the peptide in ammonium acetate buffer (pH 10) for 4-12 hours to air-oxidize the hydroxylamine back to the nitroxide radical.

References

  • TOAC Structural Properties & Helix Induction Hanson, P., et al. "The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects." Biophysical Reviews, 2012.

  • Piperazine-2,6-dione (TOPP) Characterization Stoller, S., et al. "TOPP: A Novel Nitroxide-Labeled Amino Acid for EPR Distance Measurements."[2] Angewandte Chemie International Edition, 2011.[2]

  • Comparative Peptide Labeling Strategies Klare, J. P., & Steinhoff, H. J. "Spin labeling EPR spectroscopy in protein science."[1][2][3][4] Photosynthesis Research, 2009.

Sources

Synthesis of Hindered Amine Derivatives for Biophysical Studies

[1]

Part 1: Strategic Scaffolding & Design Logic[1]

In biophysical studies, particularly Electron Paramagnetic Resonance (EPR), the choice of the nitroxide scaffold is not merely a chemical convenience; it dictates the experimental lifespan and data fidelity.[1]

The Stability Hierarchy

The "hindered" nature of these amines refers to the steric bulk flanking the N-O moiety. This bulk prevents disproportionation and, critically, slows reduction by biological agents (ascorbate, glutathione).[1]

  • Tetramethyl-Piperidine (TEMPO) & Pyrrolidine (PROXYL/Pyrroline): The standard for in vitro studies.[1][2][3][] The four methyl groups provide sufficient steric protection for purified protein studies but are vulnerable to reduction in cellular environments (half-life ~10-20 mins in lysates).[2][3][]

  • Tetraethyl-Pyrrolidine (Shielded): The "Next-Gen" scaffold.[2][3][] Replacing methyls with ethyl groups creates a "steric wall" around the radical, extending half-lives in cellular contexts to hours.[2][3] This is essential for in-cell EPR.[2][3][]

The Linker Logic

The tether connecting the spin label to the biomolecule defines the "rotamer library" available to the probe.

  • MTSL (R1): The gold standard.[1][2][] Its flexible disulfide tether allows the probe to find an energetic minimum, but its internal motion must be modeled.[1]

  • Rigid Labels (RX): Fused ring systems (e.g., isoindoline) that report backbone dynamics directly, minimizing intrinsic label motion.[1][3]

Part 2: Synthesis of the Gold Standard (MTSL)

Target: (1-oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) methanethiosulfonate (MTSL).[2][3][][5] Rationale: MTSL is the most widely used label due to its high specificity for cysteine thiols and the reversibility of the disulfide bond.[]

Protocol 1: The Mesylate Displacement Route

Note: This protocol avoids the use of unstable bromides, utilizing a mesylate intermediate for higher yield.[1]

Step 1: Synthesis of the Alcohol Precursor

Starting Material: 3-Carboxy-2,2,5,5-tetramethyl-3-pyrroline-1-oxyl (commercially available or synthesized via Krinitskaya method).[2][3][]

  • Reduction: Dissolve the carboxylic acid (1.0 eq) in dry THF. Add LiAlH₄ (1.2 eq) dropwise at 0°C under Argon.[2]

  • Quench: After 2h, quench with EtOAc and Rochelle's salt solution.

  • Isolation: Extract with DCM, dry over Na₂SO₄. The product, 3-hydroxymethyl-2,2,5,5-tetramethyl-3-pyrroline-1-oxyl , is a yellow solid.[2]

Step 2: Mesylation
  • Dissolve the alcohol (1.0 eq) in anhydrous DCM containing Triethylamine (1.5 eq).

  • Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir for 1h. The reaction is fast. Wash with cold brine and dry.[2][]

    • Critical Check: Do not heat.[2][] The mesylate is thermally sensitive.[2][] Use immediately.

Step 3: Thiosulfonate Displacement
  • Dissolve the crude mesylate in DMF.[2][]

  • Add Sodium Methanethiosulfonate (NaSSO₂CH₃) (1.5 eq).

  • Heat to 50°C for 3-4 hours. The displacement of the mesylate is driven by the high nucleophilicity of the thiosulfonate anion.

  • Purification: Dilute with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc). MTSL elutes as a yellow oil/solid.[2][]

MTSL_Synthesiscluster_0Precursorcluster_1Reaction PathwayAcid3-Carboxy-PyrrolineNitroxideAlcohol3-HydroxymethylDerivativeAcid->AlcoholLiAlH4, THFReductionMesylateMesylateIntermediateAlcohol->MesylateMsCl, Et3N0°CMTSLMTSL(Final Product)Mesylate->MTSLNaSSO2MeDMF, 50°C

Figure 1: Synthetic pathway for MTSL from the carboxylic acid precursor via a mesylate intermediate.[1][2][3]

Part 3: Advanced Protocol – Reduction-Resistant Tetraethyl Labels[2][3][4]

Target: 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl.[2][3][] Rationale: For in-cell EPR, methyl groups are insufficient.[2][3][] Ethyl groups provide a "steric shield" against bioreduction.[2][]

Protocol 2: The Three-Component Domino Synthesis

Reference: Based on the methodology developed by the Novosibirsk Institute of Organic Chemistry (Kirilyuk/Bagryanskaya groups).[3][]

Step 1: The Domino Reaction
  • Reagents: Mix 3-pentanone (2.0 eq), 2-aminobutanoic acid (1.0 eq), and dimethyl fumarate (1.0 eq) in DMSO.

  • Conditions: Heat to 60-70°C for 24-48 hours.

  • Mechanism: This forms a 1,3-dipole (azomethine ylide) in situ, which undergoes [3+2] cycloaddition with the fumarate.[1][2][3]

  • Product: A sterically crowded pyrrolidine scaffold.

Step 2: Oxidation to Nitrone
  • Treat the isolated pyrrolidine with H₂O₂ and Na₂WO₄ (catalyst) in methanol/water.[2][]

  • This yields the cyclic nitrone.[2][]

Step 3: Grignard Addition & Oxidation
  • React the nitrone with Ethylmagnesium Bromide (EtMgBr) . The Grignard reagent attacks the nitrone carbon.[2]

  • Re-oxidize the resulting hydroxylamine with Cu(II)/air or MnO₂ to generate the final Tetraethyl Nitroxide .[2][]

Data Summary: Stability Comparison

Spin Label TypeSubstituentsHalf-life (Xenopus Oocytes)Application
Proxyl/MTSL Tetramethyl~10-20 minIn vitro (Buffer)
PCM Tetraethyl> 3 hoursIn-cell (Cytosol)
Trityl Carbon-centered> 12 hoursOximetry/Distance

Part 4: Functionalization & Bioconjugation[4]

Once the core radical is synthesized, it must be functionalized for attachment.[1]

Maleimide Functionalization (Cysteine Targeting)

For labeling buried cysteines where the disulfide of MTSL might be unstable or reducible.[1][2]

  • Precursor: 4-Amino-TEMPO.[2][3][][6]

  • Reagent: N-methoxycarbonylmaleimide .[2][3][]

  • Protocol: React 4-Amino-TEMPO with the reagent in saturated NaHCO₃/THF (1:1) at 0°C. The methoxycarbonyl group acts as a leaving group, cyclizing the amine into the maleimide.[1]

  • Yield: Typically >80%.[2][3][]

Click Chemistry (Unnatural Amino Acids)

For absolute specificity orthogonal to cysteines.

  • Label: 4-Azido-TEMPO or Tetrazine-TEMPO .

  • Target: Protein expressing a p-acetylphenylalanine (pAcPhe) or propargyl-lysine.[2][3][]

  • Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Inverse Electron Demand Diels-Alder (SPIEDAC).[2][3][]

SDSL_WorkflowProteinMutant Protein(Cysteine Replaced)ReactionLabeling Reaction(pH 7.0, 4°C, 12h)Protein->ReactionLabelMTSL / MaleimideSpin LabelLabel->ReactionPurificationSize ExclusionChromatographyReaction->PurificationRemove Excess LabelEPRCW-EPR / DEERSpectroscopyPurification->EPRPure Labeled Protein

Figure 2: General workflow for Site-Directed Spin Labeling (SDSL).

Part 5: Quality Control & Characterization[3]

A synthesized spin label must be validated before protein conjugation.[2][]

  • Mass Spectrometry (ESI-MS): Verify the molecular weight.[2][3][][6] Note that the radical (+1 electron) and the hydroxylamine (+1 H) often appear in the spectrum due to ionization conditions.[1]

  • EPR Spin Counting:

    • Prepare a standard curve using a known concentration of commercial TEMPO.[2]

    • Double-integrate the CW-EPR spectrum of your product.[2]

    • Compare the intensity.[2][] Purity is not just chemical (NMR) but magnetic.[1][2] A sample can be 99% pure by NMR but only 50% radical (50% hydroxylamine).[1][2][]

  • Optical Purity: Check absorbance at 400-450 nm (n->pi* transition of the N-O bond).[2][3][]

References

  • MTSL Synthesis & Application: Berliner, L. J. (Ed.).[1][2] (1998).[1][2] Spin Labeling: The Next Millennium. Plenum Press.[2][] Link[1][2][3]

  • Tetraethyl Shielded Nitroxides: Kirilyuk, I. A., et al. (2018).[1][2][7] Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition.[1][2][3][7] The Journal of Organic Chemistry, 83(10), 5392–5397.[1][7] Link[1][2][3]

  • In-Cell EPR Stability: Jagtap, A. P., et al. (2015).[1][2][3] Sterically shielded spin labels for in-cell EPR spectroscopy: analysis of stability in reducing environment. Free Radical Research, 49(1), 78-85.[1][2][3] Link

  • SDSL Protocols: Hubbell, W. L., et al. (2000).[1][2] Watching proteins move using site-directed spin labeling.[2][3][] Current Opinion in Structural Biology, 10(5), 549-556.[1][2][3] Link

  • MTSL Reagent Info: PubChem Compound Summary for CID 133628, MTSL. Link[1][2][3]

Applications of piperazine-2,6-dione scaffolds in structural biology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications of piperazine-2,6-dione scaffolds in structural biology, specifically focusing on their emerging role in Targeted Protein Degradation (TPD).

Executive Summary

The piperazine-2,6-dione scaffold represents a critical evolution in the medicinal chemistry of Cereblon (CRBN) modulators. Historically, the glutarimide (piperidine-2,6-dione) ring has been the obligate pharmacophore for binding the tri-tryptophan pocket of the CRBN E3 ligase. However, the glutarimide core suffers from intrinsic hydrolytic instability (ring-opening to glutaramic acid) and limited vectors for chemical modification.

The piperazine-2,6-dione scaffold serves as a robust bioisostere, retaining the essential imide hydrogen-bond donor/acceptor motif required for CRBN engagement while introducing a distal nitrogen (N4) or carbon (C3) vector. This guide analyzes the structural biology, physicochemical advantages, and synthetic applications of this scaffold in the design of next-generation PROTACs and Molecular Glues.

Structural Biology of the Scaffold

Pharmacophore Comparison: Glutarimide vs. Piperazine-2,6-dione

To understand the utility of the piperazine-2,6-dione, one must analyze its superposition with the endogenous degron mimic, glutarimide.

  • Glutarimide (Thalidomide Core): A 6-membered ring containing one nitrogen (N1) flanked by two carbonyls (C2, C6). The hydrophobic back of the ring consists of methylene groups (C3, C4, C5).

  • Piperazine-2,6-dione: A 6-membered ring containing two nitrogens.

    • N1 (Imide): Flanked by carbonyls at C2 and C6. This preserves the critical H-bond donor function for CRBN residues Glu377 and Trp380 .

    • N4 (Distal): Replaces the C4 methylene of glutarimide. This atom provides a unique "exit vector" for linker attachment or solubility modulation without disrupting the binding face.

Binding Mode Analysis

Crystallographic data confirms that the piperazine-2,6-dione mimics the glutarimide binding mode within the CRBN Thalidomide Binding Domain (TBD).

Interaction TypeCRBN ResidueGlutarimide MoietyPiperazine-2,6-dione Moiety
H-Bond Donor Trp380 (Backbone O)N1-HN1-H
H-Bond Acceptor His378 / Trp380C2=O / C6=OC2=O / C6=O
Hydrophobic Enclosure Trp380, Trp386, Trp400C3-C4-C5 BackboneC3-N4-C5 Backbone

Key Insight: The introduction of the polar N4 atom in the piperazine scaffold alters the solvation profile of the ligand within the hydrophobic "cage" formed by the three tryptophan residues. This can be leveraged to tune the residence time of the ligand, a critical parameter for catalytic degraders.

Visualization: Scaffold Topology & Interaction

The following diagram illustrates the structural relationship between the classic glutarimide binder and the piperazine-2,6-dione bioisostere, highlighting the vectors available for PROTAC linker attachment.

PiperazineScaffold cluster_0 Classic Scaffold: Glutarimide cluster_1 Next-Gen Scaffold: Piperazine-2,6-dione Glutarimide Piperidine-2,6-dione (Thalidomide Core) C3_Vector C3 Vector (Chiral Center) Glutarimide->C3_Vector Substituent Instability Hydrolytic Ring Opening Glutarimide->Instability pH > 7.0 CRBN CRBN E3 Ligase (Tri-Trp Pocket) Glutarimide->CRBN Imide Binding (W380, H378) N4_Vector N4 Vector (Achiral / Soluble) Piperazine Piperazine-2,6-dione (Bioisostere) Piperazine->N4_Vector Linker Attachment Stability Enhanced Stability Piperazine->Stability Resists Hydrolysis Piperazine->CRBN Preserved Imide Binding

Figure 1: Structural comparison of Glutarimide and Piperazine-2,6-dione scaffolds, highlighting the shift from C3-substitution to N4-vectorization and improved stability.

Technical Applications & Advantages[1][2]

Enhanced Physicochemical Properties

The piperazine-2,6-dione scaffold addresses two major limitations of thalidomide analogs:

  • Hydrolytic Stability: Glutarimides are prone to base-catalyzed ring opening, forming inactive glutaramic acid species in plasma. The piperazine-2,6-dione ring, particularly when N4-substituted, exhibits improved resistance to hydrolysis due to the electronic effects of the second nitrogen.

  • Solubility: The secondary/tertiary amine at position 4 lowers the LogP compared to the all-carbon glutarimide backbone, improving the aqueous solubility of the warhead—a critical factor for high molecular weight PROTACs.

The "N4-Exit Vector" Strategy

In traditional IMiDs (Immunomodulatory imide drugs), the linker is attached to the phthalimide ring (C4/C5) or the glutarimide C3 (via difficult chemistry). The piperazine-2,6-dione offers N4 as a highly accessible nucleophilic handle.

  • Synthesis: N4 can be alkylated or acylated in a single step using commercially available precursors.

  • Vector Geometry: Substitution at N4 projects the linker out of the "bottom" of the binding pocket, offering a novel trajectory to recruit neosubstrates that may be sterically inaccessible to standard thalidomide-based PROTACs.

Experimental Protocols

Protocol: Synthesis of N4-Substituted Piperazine-2,6-diones

This workflow describes the generation of a piperazine-2,6-dione warhead suitable for PROTAC linker attachment.

Reagents: N-Boc-iminodiacetic acid, Primary Amine (R-NH2), CDI (1,1'-Carbonyldiimidazole), THF.

  • Activation: Dissolve N-Boc-iminodiacetic acid (1.0 equiv) in anhydrous THF. Add CDI (1.1 equiv) and stir at 0°C for 30 mins to form the activated anhydride.

  • Cyclization: Add the primary amine (R-NH2) (1.0 equiv) dropwise. Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Dehydration: Reflux the mixture (or heat to 60°C) for 4-6 hours to effect the ring closure (imide formation).

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group (if orthogonal protection is needed) or isolate the N-substituted product directly.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (MeOH/DCM gradient).

Self-Validation Check:

  • NMR: Confirm the disappearance of the broad carboxylic acid peak and the appearance of the characteristic imide singlet (~11.0 ppm) and methylene doublets of the piperazine ring.

  • Mass Spec: Verify the M+1 peak corresponding to the cyclized dione.

Protocol: Fluorescence Polarization (FP) Binding Assay

To validate the binding affinity of the piperazine-2,6-dione scaffold to CRBN.

Materials:

  • Recombinant CRBN-DDB1 complex.

  • Fluorescent Probe: FAM-Thalidomide (known binder).

  • Test Compound: Piperazine-2,6-dione derivative.[1][2][3][4][5]

Workflow:

  • Preparation: Dilute CRBN protein to 100 nM in Assay Buffer (50 mM TRIS pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127).

  • Tracer Addition: Add FAM-Thalidomide to a final concentration of 5 nM.

  • Compound Titration: Add the test compound in a 10-point dose-response series (e.g., 100 µM to 0.1 nM).

  • Incubation: Incubate plates for 30 minutes at RT in the dark.

  • Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 528 nm) on a multimode plate reader.

  • Analysis: Plot mP vs. log[Concentration]. Calculate IC50 using a 4-parameter logistic fit.

Interpretation: A decrease in mP indicates displacement of the FAM-Thalidomide tracer. If the piperazine-2,6-dione binds CRBN effectively, you will observe a dose-dependent drop in polarization.

References

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. Link

  • Bartlett, S., & Gilbert, J. (2022). "Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups." ChemistryOpen. Link

  • Neklesa, T. K., et al. (2017). "Targeted protein degradation by PROTACs." Pharmacology & Therapeutics. Link

  • PubChem Compound Summary. (2024). "Piperazine-2,6-dione."[1][2][3][4][5][6] National Center for Biotechnology Information. Link

  • Rankovic, Z., et al. (2022).[7] "Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones." Advanced Synthesis & Catalysis. Link

Sources

Methodological & Application

Application Note: Chan-Lam Coupling of 3,3,5,5-Tetramethylpiperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and medicinal chemists focusing on the N-arylation of hindered cyclic imide scaffolds.

Executive Summary & Strategic Analysis

The substrate 3,3,5,5-tetramethylpiperazine-2,6-dione presents a unique regioselective challenge and opportunity. Structurally, it contains two distinct nitrogen centers:[1]

  • N1 (Imide): Flanked by two carbonyl groups (C2, C6). It possesses acidic character (

    
    ) and is electronically activated for cross-coupling.
    
  • N4 (Amine): Flanked by two gem-dimethyl groups (C3, C5). This center mimics the sterics of 2,2,6,6-tetramethylpiperidine (TMP), rendering it non-nucleophilic and sterically inert to standard coupling conditions.

Core Directive: This protocol targets the N1-arylation . The Chan-Lam coupling is superior to Buchwald-Hartwig amination for this substrate because it operates under milder conditions (room temperature, aerobic) that tolerate the acidic imide proton without requiring strong bases that might degrade the sensitive dione ring or cause ring-opening.

Mechanistic Insight

The reaction proceeds via a Cu(II)/Cu(III) oxidative cycle. The key to success with this specific substrate is the pre-coordination of the imide to the Copper center. The steric bulk of the distal tetramethyl groups (at C3/C5) actually aids the reaction by preventing N4-coordination, thereby suppressing catalyst poisoning and ensuring high chemoselectivity for N1.

Reaction Engineering & Logic

Critical Reagents & Causality
ComponentRecommended ReagentRole & Logic
Catalyst Cu(OAc)₂ (Copper(II) Acetate)The acetate ligands facilitate the deprotonation of the imide (N1-H) and the transmetallation step with the boronic acid. Anhydrous is preferred.
Coupling Partner Aryl Boronic Acid (

)
Boronic acids are preferred over esters for faster transmetallation kinetics in this system. Use 1.5–2.0 equivalents to account for protodeboronation side-reactions.
Base/Ligand Pyridine (2.0–3.0 equiv)Acts as a mild base to neutralize the acetic acid byproduct and as a ligand to stabilize the active Cu-species. Stronger bases (e.g., KOtBu) are avoided to prevent ring opening.
Solvent Dichloromethane (DCM) Provides high oxygen solubility, which is critical for re-oxidizing Cu(I) to Cu(II) to close the catalytic cycle.
Additive 4Å Molecular Sieves CRITICAL: Water promotes protodeboronation of the aryl boronic acid and competes for coordination sites on Copper. Sieves ensure anhydrous conditions.
The Catalytic Cycle (Visualization)

The following diagram illustrates the oxidative coupling pathway specific to the imide N1 position.

ChanLamCycle Start Substrate (Imide N1-H) ComplexA Species A: Cu(II)(OAc)(Imide)(Pyr) Start->ComplexA Coordination (-AcOH) Transmetal Transmetallation (+ Ar-B(OH)2) ComplexA->Transmetal ComplexB Species B: Cu(III)(Imide)(Ar)(OAc) Transmetal->ComplexB Oxidative Addition-like RedElim Reductive Elimination ComplexB->RedElim Product Product: N1-Aryl-Imide RedElim->Product Reox Re-oxidation (Cu(I) -> Cu(II) via O2) RedElim->Reox Release Cu(I) Reox->ComplexA Regenerate Catalyst

Caption: Figure 1. Proposed Cu(II)/Cu(III) catalytic cycle for the N1-arylation of 3,3,5,5-tetramethylpiperazine-2,6-dione.

Detailed Experimental Protocol

Equipment & Setup
  • Vessel: 25 mL Round Bottom Flask (RBF) or Schlenk tube.

  • Atmosphere: Open air (with drying tube) or O₂ balloon (preferred for kinetics).

  • Stirring: High-speed magnetic stirring (800+ rpm) is essential for gas-liquid mass transfer.

Step-by-Step Methodology

Standard Scale: 1.0 mmol Substrate

  • Solvent Preparation:

    • Pre-dry Dichloromethane (DCM) over activated 4Å molecular sieves for at least 4 hours prior to use.

    • Why: Wet solvent is the #1 cause of low yields in Chan-Lam coupling.

  • Reagent Charging (Solid Phase):

    • To the reaction flask, add:

      • 3,3,5,5-tetramethylpiperazine-2,6-dione (170 mg, 1.0 mmol).

      • Aryl Boronic Acid (2.0 mmol, 2.0 equiv).

      • Cu(OAc)₂ (anhydrous) (36 mg, 0.2 mmol, 20 mol%).

      • Activated 4Å Molecular Sieves (200 mg, powder or beads).

  • Activation:

    • Add DCM (5.0 mL, 0.2 M concentration).

    • Add Pyridine (162 µL, 2.0 mmol, 2.0 equiv).

    • Observation: The solution should turn a deep blue/green color, indicating the formation of the Cu-pyridine complex.

  • Reaction Initiation:

    • Option A (Robust): Attach a drying tube (CaCl₂) and stir vigorously open to air.

    • Option B (Accelerated): Purge the headspace briefly with O₂ and attach an O₂ balloon.

    • Stir at Room Temperature (25°C) for 16–24 hours.

    • Note: Do not heat above 35°C unless the aryl boronic acid is extremely electron-deficient. Heating increases the rate of boronic acid decomposition.

  • Monitoring:

    • Check via TLC or LC-MS.

    • Target: Disappearance of the dione starting material (MW ~170).

    • Note: The product will be less polar than the starting material due to the capping of the N-H bond.

  • Workup:

    • Dilute the reaction mixture with EtOAc (20 mL).

    • Filter through a pad of Celite to remove molecular sieves and copper salts. Rinse the pad with EtOAc.

    • Wash the filtrate with:

      • 1M HCl (2 x 15 mL) – Removes excess pyridine and copper.

      • Saturated NaHCO₃ (1 x 15 mL).

      • Brine (1 x 15 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography.[2]

    • Eluent: Typically Hexanes/EtOAc (Gradient 90:10 to 60:40).

    • The N1-arylated product is usually a white crystalline solid.

Workflow Diagram

Workflow Step1 1. Charge Solids (Substrate, Boronic Acid, Cu(OAc)2, Sieves) Step2 2. Add Liquids (DCM + Pyridine) Step1->Step2 Step3 3. Reaction (RT, O2/Air, 24h) Step2->Step3 Step4 4. Quench/Filter (Celite Filtration) Step3->Step4 Step5 5. Acid Wash (Remove Pyridine/Cu) Step4->Step5

Caption: Figure 2. Operational workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or O₂ starvation.Switch from open air to O₂ balloon. Ensure stirring is vigorous to break surface tension.
Boronic Acid Homocoupling Excess oxidant/Temperature too high.Add the boronic acid in two portions (0h and 4h). Keep temp at 20-25°C.
Protodeboronation Wet solvent.Double the amount of molecular sieves. Use fresh anhydrous DCM.
Green/Blue color fades Reduction of Cu(II) to Cu(0) or Cu(I).The catalytic cycle has stalled. Add more Cu(OAc)₂ (10 mol%) or purge with O₂ to re-oxidize.

References

  • Evans, D. A., Katz, J. L., & West, T. R. (1998).[3] Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters, 39(19), 2937–2940. Link

  • Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941–2944. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[2][4] Synthesis, 2011(06), 829–856. Link

  • Vantourout, J. C., et al. (2016).[3] Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of Organic Chemistry, 81(9), 3942–3950. Link

Sources

Application Note: Strategic Incorporation of Piperazine-dione (DKP) Scaffolds into Peptide Backbones

[1][2][3]

Executive Summary

This guide details the protocols for incorporating 2,5-diketopiperazine (piperazine-2,5-dione or DKP) moieties into peptide backbones.[1] While often viewed as a deleterious side reaction in Solid Phase Peptide Synthesis (SPPS), the DKP scaffold is a "privileged structure" in drug discovery.[1] When intentionally incorporated as a structural label , it confers rigid conformational constraints (acting as

1

This document provides two distinct methodologies:

  • Internal Incorporation: Using pre-formed, protected DKP building blocks for mid-sequence insertion.[1]

  • N-Terminal Labeling: On-resin cyclization to "cap" a peptide with a functionalized DKP moiety.[1]

Scientific Foundation & Strategic Design

The Duality of DKP in Peptide Chemistry

The formation of a piperazine-2,5-dione ring is driven by the nucleophilic attack of the N-terminal amine onto the carbonyl carbon of the preceding amino acid ester.[1]

  • As a Side Reaction: In SPPS, this typically occurs at the dipeptide stage (especially with Proline or Glycine), leading to premature cleavage of the chain from the resin (diketopiperazine formation).[1]

  • As a Structural Label: By harnessing this reactivity or using pre-synthesized blocks, researchers can insert a rigid, planar, heterocyclic scaffold that mimics the cis-peptide bond and locks the backbone into specific geometries.[1]

Mechanism of Action

The DKP ring forces the backbone into a "kinked" structure.[1]

  • Conformational Restriction: The ring limits the

    
     and 
    
    
    torsion angles, reducing the entropic penalty of receptor binding.[1]
  • Hydrogen Bonding: The DKP ring contains two amide bonds that can act as both H-bond donors and acceptors, mimicking the peptide backbone but with higher stability.[1]

Visualization: The Pathway Decision

The following diagram illustrates the mechanistic divergence between unwanted side reactions and intentional incorporation.

DKP_PathwayStartDipeptide-Resin(H2N-AA2-AA1-Linker-Resin)DecisionSteric/ElectronicEnvironmentStart->DecisionSideRxnUnwanted Cyclization(Premature Cleavage)Decision->SideRxnPro/Gly richC-term esterBasic conditionsCouplingStandard SPPSCouplingDecision->CouplingSteric Bulk(Trityl Linker)BlockSynthPre-formed DKP Block(Protected Scaffold)BlockSynth->CouplingFmoc-DKP-OHFinalPeptide withInternal DKP LabelCoupling->Final

Figure 1: Mechanistic divergence. Uncontrolled DKP formation leads to sequence deletion (Red), while strategic use of pre-formed blocks or controlled cyclization yields the desired peptidomimetic (Green).[1]

Detailed Protocols

Protocol A: Internal Incorporation via Pre-formed Mono-Boc-DKP Blocks

Application: Inserting a DKP scaffold inside a peptide sequence to induce a turn or constrain the backbone.[1] Concept: Instead of relying on tricky on-resin cyclization which might cleave the peptide, we synthesize a protected DKP amino acid in solution, then couple it like a standard Fmoc-amino acid.[1]

Phase 1: Synthesis of the Building Block (Fmoc-DKP-OH)

Target: A DKP scaffold with a free carboxylic acid for coupling and a protected amine for elongation.[1]

Reagents:

  • Boc-Amino Acid 1 (e.g., Boc-Phe-OH)[1]

  • Amino Acid Methyl Ester 2 (e.g., H-Gly-OMe)[1]

  • Coupling Agents: EDC·HCl, HOBt

  • Deprotection: TFA/DCM (1:1)[1]

  • Cyclization Base: Piperidine or Morpholine[1]

Step-by-Step:

  • Dipeptide Synthesis: Couple Boc-AA1-OH with H-AA2-OMe using EDC/HOBt in DMF.

  • Boc Removal: Treat the dipeptide with TFA/DCM (1:[1]1) for 30 min to remove the N-terminal Boc group. Evaporate solvent.[1]

  • Cyclization: Dissolve the deprotected dipeptide ester in 20% piperidine/DMF. Stir for 12–24 hours.[1] The free amine will attack the methyl ester, forming the cyclic DKP.[1]

    • QC Point: Monitor by LC-MS.[1] Look for mass [M-MeOH].

  • Functionalization (The "Labeling" Step):

    • To use this in SPPS, one nitrogen of the DKP must be alkylated with a linker containing a carboxylic acid (e.g., bromoacetic acid ester) if not already present, or the starting amino acids must have side-chain handles.[1]

    • Alternative (Simpler): Use N-chloroacetyl amino acid esters .[1] Reacting an amine with chloroacetyl chloride, followed by amination and cyclization, yields a functionalized DKP.[1]

  • Protection: Protect the remaining free amine (if extending) with Fmoc-OSu.[1]

Phase 2: SPPS Coupling

Context: This block is now treated as a "large amino acid."

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF.[1]

  • Coupling:

    • Use 3 eq of the Fmoc-DKP-OH block.[1]

    • Activator: HATU (preferred for hindered couplings) / HOAt / DIEA (1:1:2).[1]

    • Time: Double couple, 2 hours each.

  • Elongation: Proceed with standard Fmoc deprotection and subsequent amino acid couplings.[1]

Protocol B: N-Terminal "Capping" (On-Resin Cyclization)

Application: Creating a stable N-terminal cap that acts as a metabolic shield or a specific receptor probe.[1] Mechanism: Intentional induction of the "side reaction" at the end of the synthesis, but ensuring the peptide remains anchored via its side chain or a specific linker.[1]

Critical Requirement: The peptide must be attached to the resin via a side chain (e.g., Asp/Glu attached via ODmab/OAll or Lys via Dde) or the DKP formation must happen on the N-terminus without cleaving the C-terminal anchor.[1]

Step-by-Step:

  • Synthesize Linear Peptide: Build the peptide on-resin using standard Fmoc chemistry.

  • N-Terminal Preparation: Ensure the last two residues (N-term) are susceptible to cyclization (e.g., Proline, Glycine, or N-alkylated residues).[1]

  • Triggering Cyclization:

    • Remove the final Fmoc group.[1][2]

    • If the C-terminus of the dipeptide unit is an ester (e.g., if you coupled a dipeptide ester to a side chain), treat with 20% Piperidine/DMF or 5% Acetic Acid (catalyzed) at 60°C.[1]

    • Note: If the peptide is anchored normally (C-term to resin), you cannot form a DKP in the backbone at the N-terminus easily without cleaving the peptide from the resin, unless you use a Backbone Amide Linker (BAL) .[1]

Recommended Strategy: The BAL Linker Approach Using a BAL linker allows the peptide to be anchored by a backbone nitrogen.[1]

  • Attach BAL linker to resin.[1]

  • Reductive amination to attach the first residue.[1]

  • Synthesize peptide.[1][3][4][5][6][7]

  • At the N-terminus, couple a Bromoacetyl unit.[1]

  • Displace bromide with a primary amine.[1][6][8]

  • Heat in DMF to induce cyclization of the N-terminal N-substituted glycine unit to form a DKP cap.[1]

Analytical Validation & QC

Data integrity is paramount. DKP formation results in a loss of water (18 Da) or alcohol (32 Da for OMe) relative to the linear precursor.[1]

Analytical MethodObservationInterpretation
LC-MS (ESI) Mass Shift: [M - 18 Da] Successful cyclization (loss of H₂O).[1]
LC-MS (ESI) Mass Shift: [M - 32 Da] Cyclization from methyl ester precursor.[1]
1H NMR

3.8 - 4.5 ppm
(Doublets)
Characteristic diastereotopic protons of the DKP ring (CH₂).[1]
Kaiser Test Negative (after cyclization)Confirms loss of free primary amine (formation of secondary/tertiary amide).[1]

Troubleshooting Table:

IssueProbable CauseSolution
Premature Cleavage Unwanted DKP formation at dipeptide stage (Pro/Gly).[1]Use Trityl (Trt) or 2-Cl-Trt resin .[1] The steric bulk prevents DKP formation.[1]
Incomplete Coupling Steric hindrance of the DKP block.[1]Switch to HATU/HOAt and increase temperature to 50°C.
Racemization Base-catalyzed epimerization during cyclization.[1]Use weak bases (e.g., morpholine) or acid-catalyzed cyclization (acetic acid/butanol) if possible.[1]

References

  • Gilon, C., et al. (2003).[1] "Backbone cyclization: A new method for conferring conformational constraint on peptides."[1] Biopolymers, 71(5), 534–551.[1] Link[1]

  • Teixidó, M., et al. (2007).[1] "Solid-phase synthesis of diketopiperazine-based scaffolds for peptidomimetic design." Journal of Combinatorial Chemistry, 9(4), 620–634.[1] Link[1]

  • Fischer, P. M. (2003).[1] "Diketopiperazines in peptide and combinatorial chemistry." Journal of Peptide Science, 9(1), 9–35.[1] Link[1]

  • Perrotta, E., et al. (2020).[1] "Cell-penetrating peptides containing 2,5-diketopiperazine (DKP) scaffolds as shuttles for anti-cancer drugs."[1][9] Chemical Communications, 56, 11026-11029.[1] Link

  • Cironi, P., et al. (2017).[1] "Solid-Phase Synthesis of 2,5-Diketopiperazines." Methods in Molecular Biology, 1572, 237-245.[1] Link[1]

Oxidation of 3,3,5,5-tetramethylpiperazine-2,6-dione to nitroxide radicals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Oxidation of 3,3,5,5-Tetramethylpiperazine-2,6-dione to Nitroxide Radicals

Abstract & Strategic Overview

The oxidation of sterically hindered amines to stable nitroxide radicals is a cornerstone reaction in the production of spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy and mediators for Nitroxide-Mediated Polymerization (NMP). This guide details the protocol for converting 3,3,5,5-tetramethylpiperazine-2,6-dione (a cyclic imide-amine) into its corresponding nitroxide radical.

Unlike simple piperidines (e.g., TEMPO), the 2,6-dione scaffold presents unique electronic properties due to the flanking carbonyl groups at the N1 position, leaving the N4 secondary amine as the sole target for stable radical formation. The protocol below utilizes a Sodium Tungstate (


) catalyzed Hydrogen Peroxide (

) oxidation
, a "green" methodology preferred for its high yield and absence of organic peracid byproducts.

Key Applications:

  • EPR Spin Labeling: The dione structure reduces lipophilicity compared to TEMPO, making it valuable for aqueous-phase biological studies.

  • Redox Probes: The stability of the radical allows it to function as a recyclable antioxidant mimic (SOD mimic).

Scientific Principles & Mechanism

The transformation relies on the steric protection provided by the four methyl groups at positions 3 and 5. Without this hindrance, the nitroxide would rapidly disproportionate into a nitrone and a hydroxylamine.

The Catalytic Cycle:

  • Activation: Sodium tungstate reacts with

    
     to form reactive peroxotungstate species (
    
    
    
    or similar).
  • Nucleophilic Attack: The secondary amine (N4) attacks the electrophilic oxygen of the peroxotungstate.

  • Hydroxylamine Formation: The amine is first oxidized to a hydroxylamine (

    
    ).
    
  • Radical Formation: The hydroxylamine is further oxidized (via a one-electron transfer mechanism) to the stable nitroxide radical (

    
    ).
    

Reaction Scheme:

ReactionMechanism Precursor 3,3,5,5-tetramethyl piperazine-2,6-dione Intermediate Intermediate: Hydroxylamine (>N-OH) Precursor->Intermediate 1st Oxidation Step Oxidant H2O2 / Na2WO4 (Catalyst) Oxidant->Intermediate Activates Product Target Nitroxide Radical (Orange/Red Solid) Intermediate->Product 2nd Oxidation Step

Figure 1: Step-wise oxidation pathway from hindered amine to stable nitroxide radical.

Experimental Protocol

Reagents & Equipment
Reagent / MaterialGrade/PurityRole
3,3,5,5-Tetramethylpiperazine-2,6-dione>97%Precursor Substrate
Hydrogen Peroxide (

)
30% AqueousStoichiometric Oxidant
Sodium Tungstate Dihydrate (

)
Reagent GradeCatalyst
EDTA (Disodium salt)Reagent GradeMetal Chelator (Stabilizer)
Methanol / WaterHPLC GradeSolvent System
Ethyl Acetate or DichloromethaneACS GradeExtraction Solvent
Magnesium Sulfate (

)
AnhydrousDrying Agent
Safety Pre-requisites
  • Exothermic Hazard: The reaction with

    
     is exothermic. Temperature control is critical to prevent "runaway" decomposition of the radical.
    
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work inside a fume hood.

Step-by-Step Procedure

Step 1: Catalyst Preparation

  • In a 100 mL round-bottom flask, dissolve Sodium Tungstate (0.05 eq relative to amine) and EDTA (0.05 eq) in minimal deionized water (approx. 2-3 mL).

    • Expert Insight: EDTA is non-negotiable. It sequesters trace transition metals (Fe, Cu) that would otherwise catalyze the decomposition of

      
       or the nitroxide radical itself.
      

Step 2: Substrate Solubilization

  • Add 3,3,5,5-tetramethylpiperazine-2,6-dione (1.0 eq, e.g., 1.70 g / 10 mmol) to the flask.

  • Add Methanol (10-15 mL) to ensure homogeneity. The solution may be slightly cloudy initially but should clear upon warming/reaction.

Step 3: Controlled Oxidation

  • Cool the flask to 0–5°C using an ice bath.

  • Add Hydrogen Peroxide (30%) (3.0 eq to 4.0 eq) dropwise via an addition funnel or syringe pump over 30 minutes.

    • Critical: Do not add all at once. The local heat generation can degrade the nitroxide.

  • Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

  • Stir the reaction in the dark (foil-wrapped) for 24 to 48 hours .

    • Observation: The solution will transition from colorless to a distinct yellow, then to a deep orange/red color, indicating the accumulation of the nitroxide radical.

Step 4: Monitoring

  • Monitor reaction progress via TLC (Silica gel, MeOH:DCM 1:9). The radical usually moves slightly faster or has a different Rf than the amine and is visible as a UV-active spot that may not require staining (colored).

  • Self-Validation: If the solution turns green or brown, it indicates decomposition or metal contamination.

Step 5: Workup and Isolation

  • Quench excess peroxide by diluting with 20 mL of saturated Sodium Bicarbonate (

    
    ) solution (optional, but helps salting out).
    
  • Extract the aqueous layer 3 times with Ethyl Acetate or Dichloromethane (3 x 20 mL).

    • Note: The radical is in the organic phase (orange/red).[1] The catalyst remains in the aqueous phase.

  • Combine organic layers and wash with brine (1 x 20 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap, < 40°C).
    

Step 6: Purification

  • Recrystallize the resulting red solid from Heptane or a Hexane/Ether mixture.

  • Collect crystals via vacuum filtration.

Workflow Visualization

ProtocolWorkflow Start Start: Dissolve Amine (MeOH/Water) CatPrep Add Catalyst: Na2WO4 + EDTA Start->CatPrep Oxidation Add H2O2 Dropwise (0°C -> RT, 24-48h) CatPrep->Oxidation Check Color Check: Is it Orange/Red? Oxidation->Check Check->Oxidation No (Wait longer) Workup Extraction: DCM or EtOAc Check->Workup Yes Dry Dry (MgSO4) & Concentrate Workup->Dry Crystal Recrystallization (Heptane/Hexane) Dry->Crystal

Figure 2: Operational workflow for the isolation of piperazine-dione nitroxides.

Characterization & Validation

To ensure the integrity of the synthesized radical, the following analytical methods must be employed.

MethodExpected ParameterInterpretation
EPR (ESR) 3-Line Spectrum (1:1:1 triplet)Definitive proof of nitroxide. Coupling constant (

) typically 14–16 Gauss depending on solvent.
IR Spectroscopy Band at 1340–1370

Characteristic N-O stretching vibration.
Melting Point Sharp range (Compound Specific)Broad range indicates hydroxylamine contamination.
Visual Orange/Red Crystalline SolidLoss of color implies reduction to hydroxylamine.

Troubleshooting Guide:

  • Problem: Low Yield / Pale Color.

    • Root Cause: Incomplete oxidation or reduction by residual metals.

    • Fix: Increase reaction time to 72h; ensure fresh

      
      ; double EDTA concentration.
      
  • Problem: Oily Product.

    • Root Cause: Residual solvent or impurities.

    • Fix: Triturate with cold pentane; ensure high-vacuum drying.

References

  • Rozantsev, E. G. (1970). Free Nitroxyl Radicals. Plenum Press.
  • Zakrzewski, J., & Krawczyk, H. (2010). "Oxidation of sterically hindered amines to nitroxides: An optimized procedure." Tetrahedron Letters, 51(30), 3953-3956. Link

  • Hideg, K., & Lex, L. (1986). "Synthesis of spin-labeled amino acids and their derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1431-1438. (Specifics on piperazine/pyrroline scaffolds). Link

  • Ciriminna, R., & Pagliaro, M. (2010). "Industrial oxidations with organocatalyst TEMPO and its derivatives." Organic Process Research & Development, 14(1), 245-251. Link

Sources

Application Notes & Protocols: Site-Directed Spin Labeling (SDSL) with Rigid Piperazine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Imperative for Rigidity in Elucidating Macromolecular Dynamics

Site-Directed Spin Labeling (SDSL), in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy, has become an indispensable tool for unraveling the structural dynamics of proteins and other macromolecules.[1][2] This technique provides invaluable insights into conformational changes, solvent accessibility, and intra- and intermolecular distances, often in environments that are challenging for other high-resolution structural methods like X-ray crystallography and NMR spectroscopy.[3][4] The cornerstone of SDSL is the site-specific introduction of a paramagnetic probe, or spin label, into the biomolecule of interest.[5][6]

The most widely utilized spin labels are nitroxide-based reagents that can be covalently attached to cysteine residues introduced via site-directed mutagenesis.[7][8] While traditional spin labels, such as the methanethiosulfonate spin label (MTSL), have been instrumental in advancing the field, their inherent flexibility can sometimes be a limitation.[7][8] The conformational freedom of the linker between the nitroxide moiety and the protein backbone can lead to a distribution of distances rather than a precise measurement, complicating the interpretation of EPR data, particularly in pulsed EPR experiments like Double Electron-Electron Resonance (DEER) which are used to measure nanometer-scale distances.[9][10]

This has spurred the development of a new generation of rigid spin labels designed to minimize the conformational ambiguity of the linker, thereby providing a more accurate and direct correlation between the measured inter-spin distance and the structure of the macromolecule.[9][11] A rigid connection between the nitroxide and the protein backbone leads to narrower distance distributions in DEER experiments, enhancing the resolution of structural studies.[9][12] Among the various scaffolds being explored for the design of rigid spin labels, the piperazine core presents a compelling structural motif. The inherent chair conformation of the piperazine ring can serve as a rigid scaffold to restrict the motion of the attached nitroxide, offering a promising avenue for the design of next-generation spin labels for high-precision structural biology.[13][14]

This application note provides a comprehensive overview of the principles and protocols for employing rigid piperazine analogues in SDSL experiments. We will delve into the rationale behind the use of these conformationally restricted probes, provide a generalized protocol for their application, and discuss the interpretation of the resulting EPR data.

II. The Piperazine Scaffold: A Foundation for Rigidity

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. In its ground state, it predominantly adopts a chair conformation, which imparts a significant degree of rigidity to the overall structure.[13][14] This inherent structural constraint makes it an attractive scaffold for the design of rigid spin labels. By functionalizing the piperazine ring with a nitroxide moiety and a reactive group for protein conjugation, it is possible to create a spin label where the motion of the paramagnetic center is significantly restricted relative to the protein backbone.

The advantages of a rigid piperazine-based spin label are multifold:

  • Narrower Distance Distributions: The primary benefit of a rigid linker is the reduction in the conformational ensemble of the spin label, which translates to a narrower distribution of inter-spin distances in DEER measurements.[9] This allows for more precise determination of molecular dimensions and can help to resolve small conformational changes.

  • Improved Structural Resolution: By providing more precise distance restraints, rigid spin labels can significantly enhance the accuracy of protein structure modeling and refinement.[15][16]

  • Enhanced Sensitivity to Local Dynamics: With the internal motion of the spin label minimized, the EPR spectrum becomes a more faithful reporter of the local dynamics of the protein backbone at the site of attachment.[3]

The synthesis of functionalized piperazines is a well-established field in medicinal chemistry, offering a variety of synthetic routes to create bespoke spin labels with different linker lengths and reactive groups.[17][18] This allows for the rational design of piperazine-based spin labels tailored to specific applications.

III. Generalized Experimental Workflow

The successful application of rigid piperazine-based spin labels in SDSL experiments requires a systematic approach, from protein engineering to data analysis. The following workflow provides a general framework for these experiments.

SDSL_Workflow cluster_protein_prep Protein Preparation cluster_labeling Spin Labeling cluster_epr EPR Spectroscopy cluster_analysis Data Analysis mutagenesis Site-Directed Mutagenesis (Introduce Cysteine) expression Protein Expression & Purification mutagenesis->expression reduction Reduction of Cysteine expression->reduction labeling Incubation with Piperazine Spin Label reduction->labeling purification Removal of Excess Label labeling->purification cw_epr Continuous-Wave (CW) EPR (Assess Labeling & Mobility) purification->cw_epr deer Pulsed EPR (DEER/PELDOR) (Distance Measurement) cw_epr->deer deer_analysis DEER Data Processing (Distance Distribution) deer->deer_analysis modeling Structural Modeling deer_analysis->modeling

Figure 1: General experimental workflow for Site-Directed Spin Labeling (SDSL) with rigid piperazine analogues.

IV. Protocols

The following protocols provide a generalized framework for SDSL using a hypothetical cysteine-reactive rigid piperazine-based nitroxide spin label. It is crucial to note that these are starting-point protocols and may require optimization for specific proteins and piperazine analogues.

  • Cysteine-Lite Mutant Generation: The target protein must be engineered to have a minimal number of native, reactive cysteine residues. If the wild-type protein contains surface-exposed cysteines that are not essential for structure or function, they should be mutated to a non-reactive amino acid, typically alanine or serine.

  • Introduction of Labeling Site: Introduce a single cysteine residue at the desired labeling position using standard site-directed mutagenesis techniques. For distance measurements, create a double-cysteine mutant with labeling sites at the two positions of interest.

  • Protein Expression and Purification: Express the mutant protein in a suitable expression system (e.g., E. coli) and purify it to >95% homogeneity using standard chromatographic techniques. The final protein buffer should be free of reducing agents.

This protocol is based on the widely used methods for MTSL labeling and should be adapted for the specific reactivity of the piperazine-based label.[19]

Materials:

  • Purified, cysteine-mutant protein (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)

  • Rigid Piperazine Spin Label stock solution (e.g., 50 mM in a compatible organic solvent like DMSO or acetonitrile)

  • Reducing agent (e.g., 1 M Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Degassed labeling buffer (e.g., PBS, pH 7.4)

  • Desalting column (e.g., PD-10) or dialysis membrane (10 kDa MWCO)

Procedure:

  • Reduction of Cysteine Residues: To ensure the cysteine thiol groups are in their reduced state, add a 10-fold molar excess of DTT or TCEP to the protein solution. Incubate at room temperature for 1 hour.

  • Removal of Reducing Agent: Immediately before labeling, remove the reducing agent using a desalting column equilibrated with degassed labeling buffer.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the rigid piperazine spin label stock solution to the protein solution. The final concentration of the organic solvent should typically be less than 5% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at 4°C overnight or at room temperature for 2-4 hours. The optimal incubation time and temperature should be determined empirically.

  • Quenching (Optional): The reaction can be quenched by adding a 100-fold molar excess of a free thiol-containing compound like L-cysteine.

  • Removal of Unreacted Label: It is critical to remove all non-covalently bound spin label, as it will dominate the EPR spectrum. This is typically achieved by extensive dialysis against the storage buffer or by using a desalting column.

  • Verification of Labeling: The efficiency of the labeling reaction can be assessed by comparing the concentration of the spin label (determined by CW-EPR) with the protein concentration (determined by a method such as the Bradford assay or UV absorbance at 280 nm). Mass spectrometry can also be used to confirm the covalent attachment of the spin label.

Continuous-Wave (CW) EPR:

  • Load the spin-labeled protein sample into a quartz capillary tube.

  • Acquire the CW-EPR spectrum at room temperature. The spectral line shape provides information about the mobility of the spin label. A highly immobilized spin label will result in a broad, anisotropic spectrum, while a mobile label will give a sharp, three-line spectrum.

  • Double integration of the spectrum allows for the quantification of the spin label concentration.

Pulsed EPR (DEER/PELDOR):

  • Prepare the sample for DEER by adding a cryoprotectant (e.g., 20-30% glycerol or sucrose) to the spin-labeled protein solution.

  • Flash-freeze the sample in liquid nitrogen.

  • Acquire DEER data at a low temperature (typically 50-80 K) using a standard four-pulse DEER sequence. The length of the DEER trace will determine the accessible distance range.

  • Data processing using software packages like DeerAnalysis allows for the extraction of the distance distribution between the two spin labels.[15][16]

V. Data Interpretation and Structural Modeling

The primary output of a DEER experiment is a time-domain signal, which is then processed to yield a distance distribution. For a rigid spin label, this distribution is expected to be significantly narrower than that obtained with a flexible label like MTSL.[9]

DEER_Comparison cluster_flexible Flexible Spin Label (e.g., MTSL) cluster_rigid Rigid Piperazine Spin Label Flexible Distribution Rigid Distribution

Figure 2: Conceptual comparison of DEER distance distributions obtained with a flexible versus a rigid spin label.

The resulting distance distributions can be used as restraints in computational modeling to generate or refine protein structures.[15][16] The narrow distributions afforded by rigid piperazine spin labels can provide more stringent restraints, leading to higher-resolution structural models.

Table 1: Comparison of Hypothetical Rigid Piperazine Spin Label with MTSL

FeatureMTSL (Flexible)Rigid Piperazine AnalogueAdvantage of Rigidity
Core Structure PyrrolinePiperazineInherent chair conformation restricts motion.
Linker Flexibility HighLowMore direct correlation between spin and backbone.
DEER Distance Distribution BroadNarrowHigher precision in distance measurements.
Structural Modeling Provides broader restraintsProvides tighter restraintsIncreased accuracy of the final model.
Sensitivity to Backbone Dynamics Can be convoluted with linker motionMore direct reporter of backbone motionClearer interpretation of local dynamics.

VI. Conclusion

The development of rigid spin labels is a significant advancement in the field of SDSL-EPR, enabling more precise and accurate characterization of macromolecular structures and dynamics. The piperazine scaffold, with its inherent conformational rigidity, offers a promising platform for the design of next-generation spin labels. By following the generalized protocols outlined in this application note, researchers can begin to explore the potential of these powerful new tools to address challenging questions in structural biology and drug development. The enhanced resolution afforded by rigid piperazine analogues promises to provide a clearer window into the intricate dance of molecules that underpins biological function.

VII. References

  • Gold, B., et al. (2019). In-Cell EPR Distance Measurements on Ubiquitin Labeled with a Rigid PyMTA-Gd(III) Tag. Angewandte Chemie International Edition, 58(11), 3569-3573. [Link]

  • Corless, V. (2018). New rigid spin-labels for enhanced EPR studies of RNA. RSC Blogs. [Link]

  • Nagarajan, B., et al. (2014). Synthesis of Unnatural Amino Acids Functionalized with Sterically Shielded Pyrroline Nitroxides. Organic Letters, 16(18), 4944-4947. [Link]

  • Tampé, R., & Hubbell, W. L. (2014). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 19(10), 17001-17025. [Link]

  • Steinhoff, H. J. (2004). Membrane Protein Structure and Dynamics Studied by Site-Directed Spin-Labeling ESR. Biological Chemistry, 385(10), 913-920. [Link]

  • Qi, M., et al. (2020). Rigid and stable nitroxide spin label for high-resolution distance measurements on proteins by DEER experiments. Journal of Magnetic Resonance, 310, 106653. [Link]

  • Kopacka, H., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]

  • Alexander, N. S., et al. (2013). Rotameric preferences of a protein spin label at edge‐strand β‐sheet sites. Protein Science, 22(1), 93-105. [Link]

  • Altenbach, C., et al. (1989). Structural studies on transmembrane proteins. 2. Spin labeling of bacteriorhodopsin mutants at unique cysteines. Biochemistry, 28(19), 7806-7811. [Link]

  • Páli, T., & Marsh, D. (2002). Structural studies on membrane proteins using non-linear spin label EPR spectroscopy. Cellular & Molecular Biology Letters, 7(1), 87-91. [Link]

  • Bridges, M. D., et al. (2012). Pulsed EPR Distance Measurements in Soluble Proteins by Site-directed Spin-labeling (SDSL). Journal of Visualized Experiments, (68), e4273. [Link]

  • Polyhach, Y., Bordignon, E., & Jeschke, G. (2011). Rotamer libraries of spin labelled cysteines for protein studies. Physical Chemistry Chemical Physics, 13(6), 2356-2366. [Link]

  • Rajca, A. (n.d.). Nitroxide Spin Labels. Rajca Research Group at UNL. [Link]

  • Sahu, I. D., & Lorigan, G. A. (2015). Site-Directed Spin Labeling EPR for Studying Membrane Proteins. Methods in Molecular Biology, 1232, 219-234. [Link]

  • Jeschke, G. (2011). Rotamer libraries of spin labelled cysteines for protein studies. Physical Chemistry Chemical Physics, 13(6), 2356-2366. [Link]

  • Kavalenka, A. A., et al. (2010). SDSL-ESR-based protein structure characterization. European Biophysics Journal, 39(4), 499-511. [Link]

  • Cunningham, T. F., et al. (2022). A new 13C trityl-based spin label enables the use of DEER for distance measurements. Journal of Magnetic Resonance, 344, 107306. [Link]

  • Sahu, I. D., & Lorigan, G. A. (2015). Site-Directed Spin Labeling EPR for Studying Membrane Proteins. Methods in Molecular Biology, 1232, 219-234. [Link]

  • Hubbell, W. L., et al. (n.d.). Site-directed spin labeling. Wikipedia. [Link]

  • Qi, M., et al. (2025). Rigid and stable nitroxide spin label for high-resolution distance measurements on proteins by DEER experiments. Magnetic Resonance Letters, 5(3), 200194. [Link]

  • Kaur, N., & Gopishetty, S. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6028. [Link]

  • Cook, A. D., et al. (2013). DEER EPR Measurements for Membrane Protein Structures via Bifunctional Spin Labels and Lipodisq Nanoparticles. Biochemistry, 52(34), 5849-5851. [Link]

  • Czogalla, A., et al. (2007). Distance measurements between two spin labels attached to the helical region of the lipid-binding domain of β spectrin. ResearchGate. [Link]

  • Bowen, A. M., et al. (2014). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 19(10), 17001-17025. [Link]

  • Creative Biolabs. (2024). Conjugation Based on Cysteine Residues. Creative Biolabs. [Link]

  • Goldfarb, D. (2013). Gd3+ spin labeling for distance measurements by pulse EPR spectroscopy. Physical Chemistry Chemical Physics, 15(19), 7055-7072. [Link]

  • Kaur, N., & Gopishetty, S. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]

  • Quattrocchi, A., et al. (2020). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 31(5), 1434-1445. [Link]

  • Pérez-Benito, J., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]

  • Klose, D., et al. (2022). Comparative evaluation of spin-label modeling methods for protein structural studies. Biophysical Journal, 121(15), 2821-2831. [Link]

  • Li, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(45), 29281-29298. [Link]

  • Singh, H., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Pierro, A., & Drescher, M. (2023). site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells. Chemical Science, 14(1), 12-23. [Link]

  • Singh, H., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Sahu, I. D., & Lorigan, G. A. (2021). Site Directed Spin Labeling. Encyclopedia MDPI. [Link]

  • Mandal, A. (2019). Spin Labels in Electron Spin Resonance (ESR) Spectroscopy. News-Medical.Net. [Link]

  • Liu, Y., et al. (2020). Posttranscriptional site-directed spin labeling of large RNAs with an unnatural base pair system under non-denaturing conditions. Chemical Science, 11(1), 234-242. [Link]

  • Columbus, L., & Hubbell, W. L. (2002). Methods and applications of site-directed spin labeling EPR spectroscopy. Trends in Biochemical Sciences, 27(6), 288-295. [Link]

  • Schmidt, M. J., et al. (2016). Bioorthogonal spin labeling strategies for in-cell spectroscopy. KOPS. [Link]

  • Torricella, F., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Magnetic Resonance, 2(2), 527-549. [Link]

  • Roy, A., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(42), 14901-14929. [Link]

  • Wang, Y., et al. (2022). Structure and Hirshfeld surface analysis of two piperazine guest supramolecular inclusion complexes. ResearchGate. [Link]

  • Wang, Y., et al. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Molecules, 30(13), 5035. [Link]

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Application Note: High-Resolution PELDOR using Rigid Piperazine-2,6-dione Spin Labels

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for structural biologists and EPR spectroscopists focusing on high-resolution distance measurements. It details the application of 3,3,5,5-tetramethylpiperazine-2,6-dione derivatives (specifically the nitroxide forms, often integrated into amino acids like TOPP ) for Pulsed Electron-Electron Double Resonance (PELDOR/DEER).[1]

Executive Summary

In PELDOR/DEER spectroscopy, the resolution of the distance distribution (


) is frequently compromised by the intrinsic flexibility of the spin label tether. Standard labels like MTSL (R1) possess rotameric freedom that broadens the experimental distance peak, obscuring subtle conformational heterogeneity in the protein backbone.

The 3,3,5,5-tetramethylpiperazine-2,6-dione scaffold serves as the core for a class of rigid, non-natural amino acid spin labels (most notably TOPP ).[1] Unlike flexible side-chain labels, these dione-based labels are integrated directly into the peptide backbone or attached via rigid linkers.[1] This application note details the methodology for using these labels to extract precise backbone-to-backbone distances with minimal rotameric blurring.

Key Advantages[1][2][3][4]
  • Rotameric Constraint: The cyclic dione structure restricts the motion of the nitroxide N-O moiety relative to the protein backbone.[1]

  • Secondary Structure Compatibility: Unlike the extremely rigid TOAC label, piperazine-2,6-dione derivatives (like TOPP) are less prone to inducing ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -helix distortions in 
    
    
    
    -helical segments.
  • High-Resolution Data: Enables the resolution of multimodal distance distributions caused by protein conformers rather than label dynamics.[1]

Scientific Foundation & Mechanism[1]

The Piperazine-2,6-dione Scaffold

The core molecule, 3,3,5,5-tetramethylpiperazine-2,6-dione , is a cyclic amine.[1] For EPR applications, it is oxidized to the nitroxide radical (N-O


).
  • Structure: The six-membered ring contains two carbonyl groups (positions 2 and 6) and four methyl groups (positions 3 and 5).

  • Spin Density: The unpaired electron is localized on the N-O group.[1] The steric bulk of the four methyl groups protects the radical from reduction (e.g., by ascorbate) and restricts the ring's conformational flipping.

  • Geometric Locking: When incorporated into a peptide (e.g., as the TOPP amino acid), the dione ring acts as a rigid spacer. The distance measured represents the vector between the two dione rings, which correlates directly to the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     distance with a fixed geometric offset.
    
Comparative Rigidity

The following diagram illustrates the hierarchy of spin label rigidity and its impact on PELDOR distance distributions.

RigiditySpectrum cluster_0 Spin Label Classes cluster_1 PELDOR Outcome MTSL MTSL (R1) Flexible Tether High Rotameric Noise Broad Broad P(r) Low Resolution MTSL->Broad High Entropy TOPP Piperazine-2,6-dione (TOPP) Semi-Rigid Backbone Integrated Sharp Sharp P(r) High Resolution TOPP->Sharp Optimal Balance TOAC TOAC Ultra-Rigid Helix Distorting TOAC->Sharp Structural Perturbation risk caption Figure 1: The Piperazine-2,6-dione (TOPP) scaffold offers an optimal balance between rigidity and structural preservation.

Experimental Protocol

Design and Synthesis Strategy

Unlike cysteine-reactive labels (MTSL), piperazine-2,6-dione labels are typically incorporated during Solid Phase Peptide Synthesis (SPPS) .[1]

Reagents Required:

  • Fmoc-protected 4-(3,3,5,5-tetramethyl-2,6-dioxo-4-oxylpiperazin-1-yl)-L-phenylglycine (Fmoc-TOPP) or similar derivative.[1]

  • Standard SPPS reagents (HBTU/HOBt, Piperidine).

Step-by-Step Workflow:

  • Sequence Design:

    • Select labeling sites (

      
       and 
      
      
      
      ) based on structural models.
    • Critical: Avoid placing dione labels immediately adjacent to bulky residues (Trp, Phe) to prevent steric clash during synthesis.

    • Recommendation: Spacing of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       nm is optimal for Q-band DEER.
      
  • Peptide Coupling (SPPS):

    • Use standard Fmoc chemistry.[1]

    • Coupling Time: Extend coupling time for the Fmoc-TOPP residue (double coupling, 2x 45 min) due to the steric bulk of the tetramethyl-dione ring.

    • Deprotection: Standard 20% piperidine in DMF.[1]

  • Cleavage & Oxidation:

    • Cleave peptide from resin using TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O).

    • Note: The nitroxide radical is generally stable in TFA, but if reduced to hydroxylamine during cleavage, it must be re-oxidized.

    • Re-oxidation Protocol (if signal is weak):

      • Dissolve peptide in ammonium acetate buffer (pH 9).

      • Add 10 equivalents of Cu(II) acetate or simply bubble air through the solution for 4 hours.

      • Verify signal intensity via CW-EPR.[1]

Sample Preparation for PELDOR

To ensure maximum phase memory time (


) and accurate dipolar frequencies:
ComponentSpecificationReason
Solvent Deuterated Buffer (e.g., phosphate in D₂O)Minimizes proton nuclear spin diffusion, extending ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

.
Cryoprotectant d8-Glycerol (20-30% v/v)Prevents ice crystallization; deuteration reduces background decay.[1]
Concentration 50 - 100 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

M (spins)
Minimizes intermolecular dipolar coupling (background).
pH 7.0 - 8.0Piperazine-dione nitroxides are stable here; avoid pH < 4.
PELDOR/DEER Acquisition Parameters

The rigid nature of the label requires careful pulse setup to avoid orientation selection effects, or conversely, to exploit them.

  • Frequency: Q-band (34 GHz) is preferred over X-band for higher sensitivity and absolute distance accuracy.[1]

  • Pulse Sequence: 4-pulse DEER (

    
    ).
    
  • Pump Pulse: Place on the maximum of the nitroxide spectrum (central peak).

  • Observer Pulse: Offset by 80-100 MHz (on the resonator dip).

  • Orientation Selection Check:

    • Because the label is rigid, the PELDOR trace might depend on the magnetic field position.

    • Validation: Record DEER traces at 3 different field positions (low-field edge, center, high-field edge). If the modulation depth changes significantly, orientation selection is present. Summing these traces can recover the true distance distribution.[1]

Data Analysis & Modeling

Processing
  • Background Correction: Use a dimensionality of

    
     for soluble proteins.
    
  • Tikhonov Regularization:

    • Due to the rigid label, the distance peaks will be narrower (

      
       nm width) compared to MTSL.
      
    • Caution: Do not over-smooth the data.[1] Use a lower regularization parameter (

      
      ) than usual to preserve the sharpness of the peaks.
      
Structural Modeling (In Silico)

To validate the experimental data against a structural model (PDB), you cannot use standard MTSL rotamer libraries.

  • Method: Rigid Body Docking.[1]

  • Workflow:

    • Replace the target amino acid in the PDB file with the TOPP/Piperazine-dione residue.[1]

    • Perform a local energy minimization (side-chain only) to find the lowest energy conformation.[1]

    • Measure the N-O to N-O distance directly.[1]

    • Note: Unlike MTSL, where you calculate a "cloud" of rotamers, the dione label usually adopts 1 or 2 defined conformations.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
No Echo / Weak Signal Radical ReductionThe dione might be in the hydroxylamine state.[1] Treat with Cu(II)/Air oxidation or check if ascorbate/DTT is present in buffer (remove them).
Fast

Decay
Protonated SolventEnsure >90% deuterated solvent/glycerol content.
Modulation Depth < 10% Incomplete LabelingCheck mass spec of the peptide. If using SPPS, ensure the coupling efficiency of the bulky dione amino acid was high.
Distorted P(r) Orientation SelectionThe rigid label is aligning with the magnetic field. Sum traces from different field offsets or use "chatter-reduction" analysis.

Workflow Visualization

Workflow cluster_synthesis Phase 1: Synthesis cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis Design Site Selection (Avoid bulky neighbors) SPPS SPPS Incorporation (Fmoc-TOPP / Dione) Design->SPPS Oxidation Cleavage & Oxidation (Generate Nitroxide) SPPS->Oxidation Sample Sample Prep (D2O/d8-Glycerol) Oxidation->Sample DEER Q-Band DEER (Check Orientation Selection) Sample->DEER Process DeerAnalysis (Low Regularization) DEER->Process Model Rigid Body Modeling (Direct Distance) Process->Model caption Figure 2: End-to-end workflow for utilizing Piperazine-2,6-dione labels in PELDOR.

References

  • Toniolo, C., et al. (2004). The fully protected, achiral, C(alpha),C(alpha)-disubstituted glycine 4-(3,3,5,5-tetramethyl-2,6-dioxo-4-oxylpiperazin-1-yl)-L-phenylglycine (TOPP): synthesis and peptide conformational analysis.Helvetica Chimica Acta , 87(6). Link

  • Jeschke, G. (2012). DEER Distance Measurements on Proteins.[1][2][3][4][5]Annual Review of Physical Chemistry , 63, 419-446.[1] Link

  • Lovett, J. E., et al. (2013). Orientation-Selective DEER Using Rigid Spin Labels, Cofactors, Metals, and Clusters.[1]Physical Chemistry Chemical Physics , 15. Link

  • Milov, A. D., et al. (2025). Pulsed electron-electron double resonance (PELDOR) as EPR spectroscopy in nanometre range.[1][6]Russian Chemical Reviews . Link

  • Hinton, D., et al. (2019). New Developments in Spin Labels for Pulsed Dipolar EPR.[1]Biomolecules , 9(11). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization During Coupling of 3,3,5,5-Tetramethylpiperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling the sterically hindered and structurally unique chiral building block, 3,3,5,5-tetramethylpiperazine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preventing racemization during its coupling reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and best-practice protocols grounded in established chemical principles.

I. Understanding the Challenge: The Propensity for Racemization

The core challenge in coupling 3,3,5,5-tetramethylpiperazine-2,6-dione lies in its inherent structural features. The quaternary carbons at the 3 and 5 positions introduce significant steric hindrance. This bulkiness can slow down the desired nucleophilic attack by an amine on the activated carboxyl group, providing a larger window of opportunity for competing racemization pathways.

The primary mechanism of racemization for activated amino acid derivatives involves the abstraction of the α-hydrogen, leading to the formation of a planar enolate or an oxazolone intermediate, both of which result in the loss of stereochemical integrity.[1][2] The rate of this undesired side reaction is influenced by several factors, including the choice of coupling reagent, base, solvent, and reaction temperature.[3][4]

II. Frequently Asked Questions (FAQs)

Q1: Why is racemization a significant concern with 3,3,5,5-tetramethylpiperazine-2,6-dione compared to simpler amino acids?

A1: The steric hindrance imposed by the four methyl groups significantly slows the kinetics of the main coupling reaction. This extended reaction time increases the exposure of the activated carboxyl group to conditions that favor racemization, such as the presence of base.

Q2: Which class of coupling reagents is generally recommended for sterically hindered substrates like this?

A2: For sterically hindered amino acids, uronium/aminium salt-based reagents like HATU, HBTU, and COMU, or phosphonium salt-based reagents like PyBOP are often preferred.[1][5][6] These reagents promote rapid formation of the active ester, which can accelerate the coupling reaction and thereby minimize the time available for racemization.[1]

Q3: Can I use a carbodiimide like DCC or DIC?

A3: While carbodiimides are common coupling reagents, they are often associated with a higher risk of racemization, especially for sensitive substrates.[5][7] If you must use a carbodiimide, it is crucial to include a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure.[4][8] These additives form active esters that are more reactive towards the amine component and less prone to racemization.[6]

Q4: What is the role of the base in racemization, and which one should I choose?

A4: Bases are often required in coupling reactions, but they can also directly abstract the α-proton of the activated amino acid, leading to racemization.[4] The strength and steric bulk of the base are critical factors.[3] For sensitive couplings, a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine is generally a better choice than a strong, non-hindered base like N,N-diisopropylethylamine (DIEA).[3][4]

Q5: How does temperature affect racemization?

A5: Higher temperatures accelerate most chemical reactions, including racemization.[4] Therefore, it is generally advisable to perform coupling reactions involving sensitive substrates at room temperature or below to minimize the risk of epimerization.[4]

III. Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Significant Racemization Detected 1. Inappropriate coupling reagent. 2. Strong or excessive base. 3. High reaction temperature. 4. Prolonged reaction time.1. Switch to a uronium/aminium or phosphonium-based reagent (e.g., HATU, HCTU, PyBOP).[1][7] 2. Use a weaker, sterically hindered base like NMM or 2,4,6-collidine. Use the minimum necessary amount.[3][4] 3. Conduct the reaction at 0 °C or room temperature.[4] 4. Monitor the reaction closely and quench upon completion.
Low Coupling Yield 1. Insufficient activation. 2. Steric hindrance impeding the reaction. 3. Poor solvent choice.1. Use a more powerful coupling reagent like COMU or TOTT, which are known to be effective for sterically hindered amino acids.[1] 2. Increase the reaction time or slightly elevate the temperature, while carefully monitoring for racemization. 3. Use a polar aprotic solvent like DMF or NMP to ensure good solubility of all components.[5]
Formation of Side Products 1. Guanidinylation of the N-terminus when using excess uronium/aminium reagents.[8] 2. Side reactions related to the specific coupling reagent used.1. Pre-activate the carboxylic acid component with the coupling reagent before adding it to the amine component.[8] 2. Consult the technical literature for the specific coupling reagent to understand and mitigate potential side reactions.

IV. Best Practices & Experimental Protocols

To proactively minimize racemization, a carefully planned experimental setup is crucial. The following section outlines recommended protocols and the rationale behind them.

Best Practices for Minimizing Racemization
  • Reagent Selection: Opt for modern coupling reagents known for low racemization potential, especially with sterically demanding substrates.

  • Additive Inclusion: When using carbodiimides, always incorporate additives like HOBt or OxymaPure.[6][7]

  • Base Management: Employ the weakest, most sterically hindered base that effectively facilitates the reaction.[3]

  • Temperature Control: Maintain a controlled, low temperature throughout the coupling process.[4]

  • Solvent Choice: Use high-purity, anhydrous polar aprotic solvents to ensure all reactants are fully dissolved.

Recommended Protocol for Low-Racemization Coupling

This protocol provides a general guideline. Optimization for specific substrates is recommended.

Materials:

  • N-protected 3,3,5,5-tetramethylpiperazine-2,6-dione derivative

  • Amine component (as a free base or salt)

  • Coupling reagent (e.g., HATU)

  • Racemization-suppressing additive (if not integral to the coupling reagent, e.g., HOBt)

  • Sterically hindered base (e.g., N-methylmorpholine - NMM)

  • Anhydrous polar aprotic solvent (e.g., DMF)

Procedure:

  • Dissolution: In a clean, dry, and inert atmosphere (e.g., under Argon or Nitrogen), dissolve the N-protected 3,3,5,5-tetramethylpiperazine-2,6-dione derivative (1 equivalent) and the coupling reagent (1.05 equivalents) in anhydrous DMF.

  • Pre-activation: Stir the solution at 0 °C for 5-10 minutes. This pre-activation step allows for the formation of the active ester before the introduction of the amine and base, which can help to suppress side reactions.[8]

  • Amine Addition: In a separate flask, dissolve the amine component (1.1 equivalents) in anhydrous DMF. If the amine is a salt (e.g., hydrochloride), add 1 equivalent of NMM and stir for a few minutes.

  • Coupling: Slowly add the amine solution to the pre-activated carboxylic acid solution at 0 °C.

  • Base Addition (if necessary): If the amine component was used as a free base, add 1 equivalent of NMM to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up: Upon completion, proceed with the appropriate aqueous work-up and purification protocol for your specific product.

Visualizing the Workflow

Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_post Post-Reaction A Dissolve Acid & Coupling Reagent in DMF C Pre-activate Acid at 0 °C A->C Inert Atmosphere B Dissolve Amine in DMF D Add Amine Solution to Activated Acid B->D C->D Slow Addition E Add Base (NMM) if required D->E F Stir at 0 °C, then RT Monitor Progress E->F G Work-up & Purification F->G Reaction Complete Racemization_Mechanism cluster_pathways Reaction Pathways cluster_intervention Intervention with Additives ActivatedAcid Activated Carboxylic Acid (Highly Reactive) Peptide Desired Peptide (Chirally Pure) ActivatedAcid->Peptide  Nucleophilic Attack by Amine (Desired Pathway) Oxazolone Oxazolone Intermediate (Planar, Achiral) ActivatedAcid->Oxazolone  Intramolecular Cyclization (Undesired Pathway) ActiveEster HOBt Active Ester (Less Prone to Racemization) ActivatedAcid->ActiveEster  Forms Stable Intermediate Amine Amine (R'-NH2) Amine->Peptide RacemizedPeptide Racemized Peptide (Loss of Stereochemistry) Amine->RacemizedPeptide Amine->ActiveEster Base Base Base->Oxazolone  Base-Catalyzed α-Proton Abstraction Oxazolone->RacemizedPeptide  Attack by Amine Additive Additive (e.g., HOBt) Additive->ActiveEster ActiveEster->Peptide  Nucleophilic Attack by Amine

Caption: Competing pathways of peptide coupling and racemization.

V. References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Retrieved from

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem. Retrieved from

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from

  • Racemization in Peptide Synthesis. Mechanism-specific Models. (n.d.). RSC Publishing. Retrieved from

  • Racemization Assays. (n.d.). Retrieved from

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from

  • Novabiochem® Coupling reagents. (n.d.). Merck. Retrieved from

  • How to prevent racemization of serine during peptide coupling. (n.d.). Benchchem. Retrieved from

Sources

Technical Support Center: Purification of Polar Nitroxide Spin Labels via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar nitroxide spin labels. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique paramagnetic molecules. Here, we move beyond simple protocols to explain the why behind the how, providing you with the expertise to troubleshoot and optimize your HPLC purification methods effectively.

The Challenge of Purifying Polar Nitroxide Spin Labels

Polar nitroxide spin labels are invaluable tools in structural biology, particularly for site-directed spin labeling (SDSL) studies using Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2][3][4][5] The polarity of these labels, while often crucial for their function in aqueous biological systems, presents a significant challenge for purification. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) often fails to provide adequate retention for these hydrophilic molecules, leading to co-elution with the solvent front and poor separation from unreacted labeling reagents or other polar impurities.[6][7][8]

This guide provides a structured approach to overcoming these challenges, focusing on two primary HPLC modes: Reversed-Phase (RP-HPLC) with specialized columns and conditions, and Hydrophilic Interaction Liquid Chromatography (HILIC) , a powerful technique for highly polar compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC purification of your polar nitroxide spin label.

Problem 1: My polar nitroxide spin label shows little to no retention on my C18 column and elutes in the void volume.

Causality: Standard C18 columns are highly nonpolar and separate molecules based on hydrophobicity.[9][10] Highly polar analytes, like many nitroxide spin labels, have weak interactions with the stationary phase and are rapidly carried through the column by the polar mobile phase.[8]

Solutions:

  • Consider a Polar-Embedded or Polar-Endcapped RP-Column: These columns have a modified stationary phase that includes polar functional groups. This modification helps to retain polar analytes that would otherwise show poor retention on traditional C18 columns.[11]

  • Explore Alternative Reversed-Phase Chemistries: Columns with different stationary phases, such as those with lower C18 ligand density (e.g., T3 columns), can enhance the retention of polar compounds.[12]

  • Switch to HILIC: For very polar spin labels, HILIC is often the most effective solution.[12][13][14][15] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar compounds.[12][13][14][15]

Problem 2: I'm observing poor peak shape (tailing or fronting) for my spin label.

Causality: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase (e.g., with residual silanols), column overload, or a mismatch between the sample solvent and the mobile phase.[16][17] Peak fronting often indicates that the sample is dissolved in a solvent stronger than the mobile phase.[17]

Solutions:

  • Mobile Phase pH Adjustment: If your spin label has ionizable groups, the pH of the mobile phase can significantly impact peak shape.[18] Adjusting the pH to suppress the ionization of the analyte can improve retention and reduce tailing.

  • Sample Solvent Matching: Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase conditions.[12][19] For HILIC, a diluent with a high organic content, such as 75/25 acetonitrile/methanol, is often recommended for polar analytes.[12]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion.[17][20] Try injecting a smaller volume or a more dilute sample.

  • Inspect the Column and System: A partially blocked column frit or voids in the column packing can also cause poor peak shape.[21] It's also wise to rule out issues with the injector or other system components before blaming the column.[19][20]

Problem 3: I can't resolve my spin-labeled product from the unreacted (free) spin label.

Causality: Unreacted spin label is a common contaminant and can interfere with subsequent experiments like PRE-NMR.[22] If the free spin label has similar polarity to your labeled product, co-elution can occur.

Solutions:

  • Optimize the Gradient: A shallower gradient can improve the resolution between closely eluting peaks.[18]

  • Change the Selectivity:

    • In RP-HPLC: Switching to a different column chemistry (e.g., from C18 to a phenyl or cyano phase) can alter the selectivity of the separation.[18]

    • In HILIC: Different HILIC stationary phases (e.g., bare silica, amide, zwitterionic) offer different selectivities.[13][15] Screening a few different HILIC columns can be beneficial.

  • Consider an Alternative Chromatography Mode: If co-elution persists, a different mode of chromatography, such as ion-exchange, may be necessary, especially if your labeled product has a different charge state than the free label.[23]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for a new polar nitroxide spin label?

A1: A good starting point is to use a "scouting gradient."[18] This involves running a broad gradient (e.g., 5% to 95% organic solvent in RP-HPLC or 95% to 50% aqueous in HILIC) to determine the approximate elution conditions for your compound. Based on the results of the scouting run, you can then optimize the gradient to improve resolution.[18]

Q2: Should I use Reversed-Phase HPLC or HILIC for my polar spin label?

A2: The choice depends on the polarity of your spin label.

  • RP-HPLC is a good first choice for moderately polar spin labels. Using a polar-modified C18 or a similar column can often provide sufficient retention.[11][12]

  • HILIC is generally preferred for very polar or hydrophilic spin labels that are not retained on RP-HPLC columns.[12][13][15]

Q3: How can I confirm the purity of my collected HPLC fractions?

A3: After collecting fractions from your HPLC purification, it is crucial to verify the purity and identity of your spin label.

  • Analytical HPLC: Re-injecting a small aliquot of the collected fraction onto the same or a different analytical column is a quick way to assess purity.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) or analyzing the collected fractions by MS can confirm the molecular weight of your product.

  • EPR Spectroscopy: The ultimate test for a spin-labeled product is EPR spectroscopy. The EPR spectrum provides information about the local environment and mobility of the spin label, confirming its presence and integrity.[3][24] A sharp three-line spectrum is indicative of a free, highly mobile nitroxide, which can be a sign of unreacted spin label contamination.[22]

Q4: Are there any special considerations for mobile phase preparation?

A4: Yes, proper mobile phase preparation is critical for reproducible results.

  • Use HPLC-grade solvents: This minimizes baseline noise and the introduction of impurities.[17]

  • Degas the mobile phase: Dissolved gases can form bubbles in the pump and detector, leading to pressure fluctuations and baseline noise.[17]

  • Buffer preparation: If using buffers, ensure they are fully dissolved and filtered. The pH of the mobile phase should be stable and within the operating range of your column.[17]

Experimental Protocols & Data

Protocol 1: General Workflow for HPLC Purification of a Polar Nitroxide Spin Label

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Fraction Analysis SamplePrep Dissolve crude spin label in appropriate solvent Filter Filter sample through 0.22 µm syringe filter SamplePrep->Filter Scouting Perform scouting gradient (RP-HPLC or HILIC) Filter->Scouting Optimization Optimize gradient for best resolution Scouting->Optimization PreparativeRun Run preparative HPLC and collect fractions Optimization->PreparativeRun PurityCheck Check purity by analytical HPLC PreparativeRun->PurityCheck IdentityConfirm Confirm identity by MS and/or EPR PurityCheck->IdentityConfirm Pooling Pool pure fractions IdentityConfirm->Pooling SolventRemoval Remove solvent (e.g., lyophilization) Pooling->SolventRemoval

Caption: General workflow for the purification of a polar nitroxide spin label.

Table 1: Recommended Starting Conditions for HPLC Method Development
ParameterReversed-Phase (RP-HPLC) for Polar AnalytesHydrophilic Interaction (HILIC)
Column Polar-endcapped C18, Polar-embedded, or AmideBare Silica, Amide, or Zwitterionic
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Formate in Water10 mM Ammonium Acetate in 90:10 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Acetate in 50:50 Acetonitrile:Water
Scouting Gradient 5% to 95% B over 15-20 minutes0% to 100% B over 15-20 minutes
Flow Rate 1.0 mL/min (analytical), adjust for preparative1.0 mL/min (analytical), adjust for preparative
Detection UV (typically 210-280 nm) or MSUV (typically 210-280 nm) or MS

Troubleshooting Decision Tree

HPLC_Troubleshooting_Tree Start Start | Is there a problem with the chromatogram? ProblemType What is the problem? No/Poor Retention Poor Peak Shape Poor Resolution Start->ProblemType NoRetention No/Poor Retention ProblemType:p1->NoRetention PoorShape Poor Peak Shape (Tailing/Fronting) ProblemType:p2->PoorShape PoorResolution Poor Resolution ProblemType:p3->PoorResolution CheckMethod Is the correct method being used? (RP vs HILIC) NoRetention->CheckMethod UseHILIC Switch to HILIC or a more retentive RP column CheckMethod->UseHILIC No OptimizeRP Optimize RP conditions (e.g., polar-embedded column) CheckMethod->OptimizeRP Yes CheckSampleSolvent Is sample solvent weaker than mobile phase? PoorShape->CheckSampleSolvent ChangeSolvent Re-dissolve sample in weaker solvent CheckSampleSolvent->ChangeSolvent No CheckOverload Is the column overloaded? CheckSampleSolvent->CheckOverload Yes DiluteSample Dilute sample or inject less volume CheckOverload->DiluteSample Yes CheckSystem Inspect column and system for blockages/voids CheckOverload->CheckSystem No OptimizeGradient Is the gradient optimized? PoorResolution->OptimizeGradient ShallowGradient Use a shallower gradient OptimizeGradient->ShallowGradient No ChangeSelectivity Try a different column chemistry or mobile phase pH OptimizeGradient->ChangeSelectivity Yes

Caption: Decision tree for troubleshooting common HPLC issues.

References

  • Polar Compounds | SIELC Technologies.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC Intern
  • Top Three HPLC Method Development Tips | LCGC Intern
  • Reversed Phase HPLC Columns - Phenomenex.
  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
  • Reverse Phase vs Normal Phase in HPLC - Labtech.
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
  • HPLC-UV Method Development for Highly Polar Impurities - Resolian.
  • A facile method for attaching nitroxide spin labels at the 5′ terminus of nucleic acids - PMC.
  • Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent - PMC.
  • Why HILIC is what your polar compounds need for purific
  • HILIC - SIELC Technologies.
  • Spin-Label Electron Paramagnetic Resonance Spectroscopy Reveals Effects of Wastewater Filter Membrane Coated with Titanium Dioxide Nanoparticles on Bovine Serum Albumin - MDPI.
  • Electron paramagnetic resonance - Wikipedia.
  • (PDF)
  • EPR in Life Science | Bruker.
  • Tuning the properties of nitroxide spin labels for use in electron paramagnetic resonance spectroscopy through chemical modification of the nitroxide framework - Books.
  • Spin-Label Electron Paramagnetic Resonance Spectroscopy - 1st Edition - Routledge.
  • HPLC Troubleshooting.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • Novel nitroxides for spin-labelling, -trapping, and magnetic resonance imaging applic
  • Application - iHILIC HILIC Columns and iSPE-HILIC SPE Cartridges - HILICON.
  • HILIC – The Rising Star of Polar Chrom
  • Troubleshooting LC, basics - Chromedia.
  • LC Chromatography Troubleshooting - HALO Columns.
  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica - Aug 14 2019.
  • Rajca Research Group
  • Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - ResearchG
  • 10.1: Nitroxide spin probes and labels - Chemistry LibreTexts.
  • High-Efficiency Protein Purific

Sources

Validation & Comparative

EPR Hyperfine Coupling Constants of 3,3,5,5-Tetramethylpiperazine-2,6-dione Radicals: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: EPR Hyperfine Coupling Constants of 3,3,5,5-Tetramethylpiperazine-2,6-dione Radicals Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary: The Rigid Alternative to TEMPO

In the landscape of spin labeling, 3,3,5,5-tetramethylpiperazine-2,6-dione-4-oxyl (often abbreviated as the TOPP radical core) represents a critical evolution from the standard piperidine-based nitroxides like TEMPO. While TEMPO is the workhorse of electron paramagnetic resonance (EPR) spectroscopy, its conformational flexibility can introduce uncertainty in precise distance measurements (e.g., DEER/PELDOR).

The piperazine-2,6-dione scaffold offers a rigid, planar-like geometry due to the imide functionality at the N-1 position. This guide objectively compares the hyperfine coupling constants (hfcc), stability, and experimental utility of this radical against standard alternatives, providing the data needed to justify its selection for high-precision structural biology and materials science applications.

Technical Deep Dive: EPR Spectral Characteristics

The defining feature of any nitroxide spin label is the isotropic nitrogen hyperfine coupling constant (


), which measures the electron spin density at the nitrogen nucleus. The electronic environment of the 3,3,5,5-tetramethylpiperazine-2,6-dione radical differs significantly from TEMPO due to the electron-withdrawing carbonyl groups at positions 2 and 6.
2.1. Hyperfine Coupling Constants (

) Comparison

The following table synthesizes experimental data comparing the TOPP core with standard nitroxides. Note the distinct shift in


 values caused by the dione structure.
Radical SpeciesStructure TypeSolvent

(Isotropic) [mT]

(Isotropic) [Gauss]
Key Characteristic
TOPP Core (Piperazine-2,6-dione)Piperazine-dioneWater (PBS)1.52 ± 0.02 15.2 Rigid, lower spin density on N
TEMPO PiperidineWater1.71 ± 0.0217.1Flexible, higher polarity sensitivity
4-Oxo-TEMPO (TEMPONE)Piperidine-4-oneWater1.61 ± 0.0216.1Intermediate polarity sensitivity
TOPP Core Piperazine-dioneMethanol1.48 ± 0.01 14.8 Solvent-dependent shift
TEMPO PiperidineMethanol1.58 ± 0.0115.8Standard reference value

Mechanistic Insight: The reduction in


 for the piperazine-2,6-dione radical (1.52 mT vs. 1.71 mT for TEMPO) is driven by the inductive electron-withdrawing effect  of the adjacent carbonyl groups (C=O at positions 2 and 6). These groups pull electron density away from the nitroxide moiety (N-4), slightly delocalizing the unpaired electron onto the oxygen of the N-O bond and reducing the Fermi contact interaction at the nitrogen nucleus.
2.2. Spectral Line Shape & Mobility
  • Line Width: Typically narrower than TEMPO in restricted environments due to reduced conformational exchange broadening.

  • g-Factor:

    
     (comparable to TEMPO, but anisotropy is better resolved in frozen solutions due to the rigid ring).
    
Experimental Protocol: Generation and Detection

To ensure high-fidelity EPR data, the generation of the radical must be controlled to prevent over-oxidation to the oxoammonium cation or reduction to the hydroxylamine.

3.1. Synthesis & Oxidation Workflow

The radical is typically generated from its amine precursor, 3,3,5,5-tetramethylpiperazine-2,6-dione .

Reagents:

  • Precursor: 3,3,5,5-tetramethylpiperazine-2,6-dione (Amine).[1]

  • Oxidant:

    
    -Chloroperbenzoic acid (
    
    
    
    -CPBA) or
    
    
    with
    
    
    catalyst.
  • Solvent: Dichloromethane (DCM) for synthesis; Phosphate Buffer (pH 7.4) for EPR.

Protocol:

  • Dissolution: Dissolve 10 mg of the amine precursor in 5 mL DCM. Cool to 0°C.

  • Oxidation: Add 2.0 equivalents of

    
    -CPBA dropwise. Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 2 hours.
    
    • Checkpoint: Solution should turn distinct orange/yellow (characteristic of nitroxide).

  • Purification: Wash with saturated

    
     to remove benzoic acid byproducts. Dry organic layer over 
    
    
    
    .[2] Remove solvent in vacuo.[2]
  • EPR Sample Prep: Re-dissolve the orange solid in PBS (pH 7.4) to a final concentration of 100

    
    M. Transfer to a quartz capillary.
    
3.2. EPR Measurement Settings (X-Band)
  • Microwave Frequency: 9.4 - 9.8 GHz.

  • Microwave Power: 2 mW (avoid saturation; nitroxides saturate easily).

  • Modulation Amplitude: 1.0 G (0.1 mT). Note: If resolving superhyperfine coupling, reduce to 0.5 G.

  • Sweep Width: 100 G (10 mT).

  • Time Constant: 20.48 ms.

Structural Logic & Application Pathways

The choice between TEMPO and the Piperazine-2,6-dione (TOPP) radical depends on the specific structural question being asked.

Decision Matrix: When to use TOPP vs. TEMPO

Caption: Decision logic for selecting the Piperazine-2,6-dione scaffold (TOPP) over standard TEMPO based on experimental requirements for rigidity versus flexibility.

Comparative Analysis of Stability and Rigidity

One of the most cited advantages of the 3,3,5,5-tetramethylpiperazine-2,6-dione radical is its conformational restriction.

  • Ring Conformation: Unlike the piperidine ring of TEMPO, which rapidly interconverts between chair and boat conformers, the piperazine-2,6-dione ring is constrained by the planarity of the imide bond (N1-C2-C6). This locks the N4-O bond vector relative to the molecular frame.

  • Reduction Stability: The presence of the carbonyls makes the ring electron-deficient. While this slightly lowers the

    
    , it can enhance stability against reduction by ascorbate in biological media compared to standard TEMPO, although steric shielding (gem-dimethyls) remains the primary protection factor.
    
References
  • Stoller, S., et al. (2011).[2] "TOPP—A Novel Nitroxide-Labeled Amino Acid for EPR Distance Measurements."[2] Angewandte Chemie International Edition, 50(41), 9743-9746. Link

  • Max Planck Society. (2017). "Supporting Information: Synthesis and EPR Characterization of TOPP Derivatives." MPG.PuRe Repository. Link

  • Hubbell, W. L., et al. (2000). "Watching Proteins Move Using Site-Directed Spin Labeling." Structure, 4(7), 779-783. Link

  • Lebedev, O. L., & Kazarnovskii, S. N. (1959). "Catalytic Oxidation of Amines to Nitroxide Radicals." Zhurnal Obshchei Khimii.

Sources

Comparing conformational rigidity of TOPP vs. MTSL spin labels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision vs. Versatility Trade-off

In Site-Directed Spin Labeling (SDSL) EPR spectroscopy, the choice between MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate) and TOPP (4-(3,3,5,5-tetramethyl-2,6-dioxo-4-oxylpiperazin-1-yl)-L-phenylglycine) represents a fundamental trade-off between synthetic versatility and structural precision .

While MTSL remains the "gold standard" for general protein labeling due to its cysteine-specificity, its flexible tether introduces rotameric heterogeneity that broadens distance distributions (DEER/PELDOR). TOPP, a non-canonical amino acid (ncAA), offers a rigidified alternative that reports sharp, unimodal distance distributions, albeit with the requirement of solid-phase peptide synthesis (SPPS).

This guide analyzes the conformational mechanics of both labels to assist researchers in selecting the optimal probe for high-resolution structural studies.

Part 1: Technical Deep Dive – Conformational Mechanics

MTSL: The "R1" Side Chain and the Rotamer Problem

When MTSL reacts with a cysteine, it forms the R1 side chain .[1] Its flexibility is governed by five dihedral angles (


 to 

) connecting the protein backbone (

) to the nitroxide ring.
  • Mechanism of Flexibility: The disulfide tether allows the nitroxide ring to sample a cone of space (the "accessible volume"). While this prevents perturbation of the protein fold, it means the measured distance (

    
    ) is a convolution of the backbone distance and the label's rotameric distribution.
    
  • The Consequence: In DEER experiments, MTSL typically yields broad distance distributions (

    
     nm) and can exhibit "ghost" peaks due to multiple stable rotamers (e.g., tg- vs g+g+ states) .
    
TOPP: The Rigid Backbone Integrator

TOPP is a piperazine-dione-based nitroxide fused to a phenylglycine backbone. Unlike MTSL, it is not a side-chain attachment but an integral part of the peptide chain.

  • Mechanism of Rigidity: The nitroxide ring is directly attached to the

    
     of the phenylglycine. This eliminates the flexible alkyl tether found in MTSL.
    
  • The TOAC vs. TOPP Nuance: While TOAC (another rigid label) is fused to the backbone so tightly that it often distorts

    
    -helices (acting as a helix breaker), TOPP’s design allows for slight backbone accommodation while maintaining rotameric rigidity .
    
  • The Consequence: TOPP yields extremely sharp distance peaks (

    
     nm) and is independent of environmental viscosity or lipid bilayer thickness .
    

Part 2: Comparative Performance Data

The following data summarizes the performance characteristics of MTSL versus TOPP in X-band and Q-band pulsed EPR applications.

FeatureMTSL (The Standard)TOPP (The Rigid Specialist)
Attachment Chemistry Post-translational (Cysteine-MTSL disulfide)Co-translational (SPPS / Genetic encoding*)
Linker Flexibility High (5 rotatable bonds,

)
Minimal (Direct

attachment)
Distance Distribution (

)
Broad (> 0.6 nm); often multimodalSharp (< 0.4 nm); unimodal
Helix Perturbation Negligible (Side chain sits on surface)Low (Better than TOAC, but requires care)
Lipid Sensitivity High (Distance varies with bilayer thickness)Low (Reports intrinsic backbone distance)
Resolution Limit Good for global fold (3–6 nm)Excellent for subtle conformational changes (< 3 nm)

*Note: TOPP is primarily introduced via Solid Phase Peptide Synthesis (SPPS), though ncAA suppression technologies are advancing.

Part 3: Decision Logic & Experimental Workflows

Visualization: Selection Pathway

The following diagram illustrates the decision logic for choosing between MTSL and TOPP based on the target molecule and required resolution.

SpinLabelSelection Start Start: Define Target & Goal TargetType Is the target a full-length protein (>100 AA) or a synthetic peptide? Start->TargetType Protein Full Protein / Expression required TargetType->Protein Protein Peptide Peptide / SPPS feasible TargetType->Peptide Peptide Resolution Required Distance Resolution? Resolution->Protein Standard (Global Fold) HighRes High Precision (< 0.5 nm error) Resolution->HighRes High CysMut Protocol A: Cysteine Mutagenesis Protein->CysMut MTSL_Label MTSL Labeling CysMut->MTSL_Label RotamerSim Requirement: Rotamer Library Simulation (MMM or MtsslWizard) MTSL_Label->RotamerSim Peptide->Resolution TOPP_Label Protocol B: FMOC-TOPP Synthesis HighRes->TOPP_Label DirectStruct Result: Direct Backbone Distance TOPP_Label->DirectStruct

Caption: Decision tree for selecting spin labels. MTSL is preferred for large proteins requiring expression; TOPP is preferred for synthetic peptides requiring high-resolution backbone distance constraints.

Part 4: Validated Protocols

Protocol A: MTSL Labeling (Standard Cysteine Targeting)

Best for: Recombinant proteins where site-directed mutagenesis is feasible.

  • Preparation: Mutate target sites to Cysteine. Remove native surface cysteines (Cys-less background).

  • Reduction: Incubate protein (50-100 µM) with 5 mM DTT for 1-2 hours to reduce disulfide bridges.

  • Desalting (Critical): Remove DTT completely using a PD-10 column or Zeba spin column (MTSL reacts with DTT).

  • Labeling: Add 10-fold molar excess of MTSL (dissolved in DMSO/Acetonitrile) to the protein.

    • Tip: Keep organic solvent concentration < 5% to avoid denaturation.

  • Incubation: Overnight at 4°C or 4 hours at Room Temp in the dark.

  • Verification: Measure CW-EPR. A sharp triplet indicates free label; a broadened spectrum indicates bound label.

  • Cleanup: Remove excess MTSL via size-exclusion chromatography.

Protocol B: TOPP Incorporation (Solid Phase Peptide Synthesis)

Best for: Transmembrane peptides (e.g., WALP) and small domains.

  • Reagent: Use Fmoc-TOPP-OH .

  • Coupling: TOPP is a sterically hindered amino acid. Use high-efficiency coupling reagents (e.g., HATU/HOAt) and double coupling cycles.

    • Conditions: 3 eq. Fmoc-TOPP-OH, 2.9 eq. HATU, 6 eq. DIPEA in DMF for 2-4 hours.

  • Deprotection: Standard Piperidine deprotection works, but monitor for aggregation.

  • Cleavage: Use a cleavage cocktail containing Triisopropylsilane (TIPS) as a scavenger.

    • Warning: Avoid ethanedithiol (EDT) if possible, or use with extreme caution, as thiols can reduce the nitroxide radical to hydroxylamine (EPR silent).

  • Oxidation Recovery (If needed): If the nitroxide is reduced during cleavage, incubate the peptide in mild alkaline buffer (pH 8.0) with air bubbling or dilute copper acetate to re-oxidize the hydroxylamine back to the radical .

References

  • Bennati, M., et al. (2016).[2] Pulse EPR Measurements of Intramolecular Distances in a TOPP-Labeled Transmembrane Peptide in Lipids. Biophysical Journal, 111(12), 2629-2639.

  • Stoller, S., et al. (2011).[3] TOPP: A Novel Nitroxide-Labeled Amino Acid for EPR Distance Measurements.[3] Angewandte Chemie International Edition, 50(41), 9743-9746.[3]

  • Hubbell, W. L., et al. (2013). RosettaEPR: Rotamer Library for Spin Label Structure and Dynamics.[4] PLOS ONE.

  • Jeschke, G. (2012). DEER Distance Measurements on Proteins. Annual Review of Physical Chemistry.

Sources

Definitive Guide to NMR Characterization of 3,3,5,5-Tetramethylpiperazine-2,6-dione and Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the NMR characterization of 3,3,5,5-tetramethylpiperazine-2,6-dione and its key synthesis intermediates.

Executive Summary

3,3,5,5-tetramethylpiperazine-2,6-dione (CAS: 38527-75-2) is a critical heterocyclic scaffold used in the synthesis of hindered amine light stabilizers (HALS), spin labels (e.g., nitroxides for EPR), and peptidomimetics.[1] Its structural rigidity and steric hindrance present unique challenges and advantages in NMR spectroscopy.

This guide objectively compares the spectral performance of this compound against its precursors and structural analogs. It establishes a self-validating protocol for confirming identity and purity, focusing on the distinct chemical shifts arising from the gem-dimethyl "locking" effect and the imide/amine functionalities.

Key Technical Insight: Unlike unsubstituted piperazine-2,6-diones which exhibit complex splitting patterns, the 3,3,5,5-tetramethyl analog produces a simplified high-symmetry spectrum. The most reliable validation marker is the large chemical shift differential (


 ppm) between the imide proton (N1-H) and the sterically hindered amine proton (N4-H).

Synthesis & Intermediates Workflow

Understanding the synthesis pathway is essential for identifying common impurities (e.g., uncyclized nitriles). The standard route proceeds via the Strecker reaction of acetone to form a dinitrile intermediate, followed by acid-mediated cyclization.

SynthesisPath Acetone Acetone + KCN + NH4Cl MonoNitrile 2-amino-2-methyl propionitrile Acetone->MonoNitrile Strecker Rxn DiNitrile INTERMEDIATE: 2,2'-Iminobis(2-methyl propionitrile) MonoNitrile->DiNitrile Condensation (-NH3) Dione TARGET: 3,3,5,5-Tetramethyl piperazine-2,6-dione DiNitrile->Dione H2SO4 Cyclization (Hydrolysis of CN -> Imide)

Figure 1: Synthesis pathway highlighting the critical dinitrile intermediate which must be distinguished from the final dione product by NMR.

Comparative NMR Characterization

Chemical Shift Data: Precursor vs. Target

The transformation from the acyclic dinitrile to the cyclic dione is marked by the disappearance of the nitrile carbon signal and the appearance of a downfield imide proton.

Table 1: Comparative 1H and 13C NMR Data

FeatureIntermediate (Dinitrile) Target Product (Dione) Diagnostic Change
Compound Name 2,2'-Iminobis(2-methylpropionitrile)3,3,5,5-Tetramethylpiperazine-2,6-dione
Solvent CDCl₃DMSO-d₆Note solvent change
Methyl Protons (-CH₃) 1.62 ppm (s, 12H)1.27 ppm (s, 12H)Upfield shift (~0.35 ppm) due to ring shielding.[2][3]
Amine Proton (N4-H) 1.72 ppm (s, 1H)2.72 ppm (s, 1H)Deshielding due to cyclic constraint.
Imide Proton (N1-H) Absent10.60 ppm (s, 1H) Primary Confirmation Signal.
Carbonyl Carbon (C=O) Absent177.8 ppmReplaces CN signal.
Nitrile Carbon (CN) 123.2 ppmAbsentDisappearance confirms cyclization.
Quaternary Carbon 49.0 ppm54.6 ppmDeshielded by adjacent carbonyls.

Note on Solvents: The dinitrile intermediate is soluble in CDCl₃, while the final dione product often requires DMSO-d₆ or Methanol-d₄ due to the polarity of the imide bond and potential hydrogen bonding networks.

Structural Insights & Causality
  • Symmetry: Both molecules exhibit high symmetry (

    
     or effective time-averaged symmetry). The four methyl groups appear as a single sharp singlet. If you observe splitting or multiple methyl peaks, it indicates asymmetry  (e.g., mono-hydrolysis intermediate) or restricted conformation  at low temperatures.
    
  • The "Imide" Shift: The proton at N1 is flanked by two carbonyl groups (imide), making it significantly more acidic and deshielded (

    
     10.60) compared to the amine proton at N4 (
    
    
    
    2.72). This 8 ppm difference is the most robust quality control metric.

Experimental Protocols

NMR Sample Preparation (Self-Validating)

This protocol ensures you can distinguish between the product and potential hydrolysis byproducts (e.g., the open-chain amide-acid).

  • Solvent Choice: Use DMSO-d₆ (99.9% D).

    • Reasoning: CDCl₃ often leads to broadening or disappearance of the critical N1-H imide peak due to exchange or poor solubility. DMSO-d₆ stabilizes the H-bonds, yielding sharp NH signals.

  • Concentration: Prepare a ~10-15 mg/mL solution.

    • Check: The solution must be clear. Turbidity suggests inorganic salts (from the neutralization step of synthesis) which are NMR silent but affect shimming.

  • Acquisition:

    • Run standard 1H (16 scans).

    • Validation Step: Add 1 drop of D₂O and shake.

    • Result: The peaks at 10.60 ppm and 2.72 ppm should disappear (exchangeable). The methyl singlet at 1.27 ppm remains. If a peak at ~10 ppm remains, it is likely an impurity (e.g., aldehyde).

Troubleshooting Common Impurities
  • Impurity A: 2-amino-2-methylpropionitrile (Starting Material)

    • Signal: Methyl singlet at ~1.5 ppm (CDCl₃) or distinct shift in DMSO.

    • Detection: No signal >10 ppm.

  • Impurity B: Open-chain Hydrolysis Product (Acid-Amide)

    • Signal: Loss of symmetry. Methyls may split into two singlets (6H each) if the ring opens.

    • Signal: Broad COOH proton >12 ppm.

Alternative Characterization Methods

While NMR is the gold standard for structural connectivity, it should be paired with other techniques for a complete profile.

MethodUtility for 3,3,5,5-Tetramethylpiperazine-2,6-dioneComparison to NMR
IR Spectroscopy Excellent for C=O detection. Look for imide doublets (~1700-1720 cm⁻¹).Faster but less specific for purity. Cannot easily distinguish between cyclic imide and open diamide.
Mass Spectrometry (ESI) Confirms MW (170.2 g/mol ).Essential for molecular weight, but cannot distinguish isomers. NMR is required to prove the cyclic nature.
X-Ray Crystallography Definitive stereochemistry.Overkill for routine batch analysis. NMR provides solution-state conformation data.

References

  • Synthesis and Characterization of Spin-Labeled Amino Acids. Max Planck Institute for Biophysical Chemistry (MPG.PuRe). (Provides specific 1H and 13C shifts for the dione in DMSO-d6).

  • Synthesis of 3,3,5,5-tetramethylpiperazine-2,6-dione and Test Systems. University of Konstanz (KOPS). (Details on the dinitrile precursor and synthesis pathway).

  • NMR Chemical Shifts of Common Solvents. University of Wisconsin / ACS Division of Organic Chemistry. (Standard reference for solvent residual peaks).[4]

Sources

Mass Spectrometry Fragmentation Patterns of Piperazine-2,6-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of piperazine-2,6-dione derivatives, with a specific focus on the clinically relevant bis(2,6-dioxopiperazine) class (e.g., Dexrazoxane, Razoxane).

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometrists

Executive Summary & Scaffold Definition

In drug development, the piperazine-2,6-dione scaffold (also referred to as 2,6-dioxopiperazine ) is distinct from the common peptide degradation product 2,5-diketopiperazine. While the 2,5-isomer is chemically stable, the 2,6-dione ring is an imide structure known for its hydrolytic instability and specific reactivity with metal ions (e.g., iron chelation by Dexrazoxane metabolites).

This guide focuses on the bis(2,6-dioxopiperazine) derivatives, which act as Topoisomerase II inhibitors and cardioprotective agents.[1] Understanding their fragmentation is critical for distinguishing the parent drug from its ring-opened hydrolytic metabolites (e.g., ADR-925).

Scaffold Comparison: 2,6-Dione vs. Alternatives
FeaturePiperazine-2,6-dione (Target)Piperazine-2,5-dione (Alternative)2,6-Piperidinedione (Glutarimide)
Structure 1,4-diazine ring; Ketones at 2,61,4-diazine ring; Ketones at 2,5Piperidine ring; Ketones at 2,6
Key Drugs Dexrazoxane, RazoxaneCyclic DipeptidesThalidomide, Lenalidomide
MS Behavior Ring Opening (Hydrolysis) , Linker CleavageStable, RDA cleavageGlutarimide ring opening
Stability Low (Hydrolytically unstable)High (Thermally stable)Moderate

Experimental Protocol: ESI-MS/MS Analysis

To characterize these derivatives, Electrospray Ionization (ESI) in positive mode is the gold standard due to the basicity of the tertiary amine nitrogens (N4 position).

Sample Preparation (Critical Step)
  • Solvent: Acetonitrile/Water (50:50) with 0.1% Formic Acid.

  • Precaution: Avoid protic solvents with high pH or prolonged storage in aqueous solution. The imide ring opens rapidly to form the diamide-diacid metabolite (ADR-925) in water. Analyze immediately upon reconstitution.

  • Concentration: 1–10 µM for infusion; 100 ng/mL for LC-MS injection.

Instrument Settings (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive (+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Keep low to prevent in-source ring opening)

  • Collision Energy (CE): Ramp 10–40 eV for structural elucidation.

  • Source Temp: 350°C (Ensure rapid desolvation to minimize hydrolysis).

Fragmentation Mechanisms & Pathways[3][4][5][6][7]

The fragmentation of bis(2,6-dioxopiperazine) derivatives like Dexrazoxane ([M+H]⁺ = 269) follows three distinct pathways driven by the protonation of the N4-amine nitrogen.

Pathway A: Linker Cleavage (Charge-Remote)

The alkyl linker connecting the two piperazine rings is a primary site of fragility.

  • Mechanism: Inductive cleavage at the C-N bond connecting the linker to the ring nitrogen.

  • Result: Formation of monomeric piperazinedione species.

Pathway B: Imide Ring Opening (Hydrolysis Mimic)

Even in the gas phase, the "hydrolysis" pathway is mimicked by the loss of specific neutral fragments or rearrangement.

  • Observation: The ring opens to form an acylium ion or loses CO (28 Da) and HNCO (43 Da) .

  • Diagnostic Ion: The presence of ring-opened species often overlaps with metabolites; high-resolution MS (HRMS) is required to distinguish in-source fragmentation from in-vivo metabolism.

Pathway C: Retro-Cleavage
  • Loss of CH₂CO (42 Da): Characteristic of cyclic ketones/imides.

Visualization: Fragmentation of Dexrazoxane (m/z 269)

Dexrazoxane_Fragmentation cluster_legend Pathway Legend Parent [M+H]+ Precursor (Dexrazoxane) m/z 269 Frag_A1 Monomer Ion (Piperazine-2,6-dione) m/z ~126/127 Parent->Frag_A1 Linker Cleavage (C-N Bond) Frag_A2 Linker Fragment (Alkylated Ring) m/z 155 Parent->Frag_A2 Linker Retention Frag_B1 Ring-Opened Amide [M+H - CO]+ m/z 241 Parent->Frag_B1 Neutral Loss (-CO) Frag_B2 Bis-amide metabolite (ADR-925 equivalent) m/z 287 (+H2O) Parent->Frag_B2 Hydrolysis (+H2O In-Source) Frag_C1 Imide Loss [M+H - HNCO]+ Frag_A2->Frag_C1 -HNCO key Blue: Precursor | Red: Primary Fragments | Yellow: Rearrangement/Hydrolysis

Figure 1: Proposed fragmentation pathways for Dexrazoxane (m/z 269) under ESI-CID conditions. Note the competition between linker cleavage and ring opening.

Quantitative Data: Characteristic Ions

The following table summarizes the characteristic ions observed for 2,6-dioxopiperazine derivatives (specifically Dexrazoxane/Razoxane) vs. common contaminants.

Ion Typem/z (Nominal)Origin/MechanismDiagnostic Value
Precursor 269 [M+H]⁺ (Protonated Molecule)Parent Drug Confirmation
Fragment 198 Loss of C3H5NO (Ring fragment)Primary Quantifier (High Intensity)
Fragment 155 Cleavage of ethyl/propyl bridgeStructural confirmation of linker
Fragment 127 Protonated 4-methylpiperazine-2,6-dioneMonomeric unit
Metabolite 287 [M+H]⁺ of Hydrolyzed Ring (ADR-925)Interference Warning: Differentiate from parent via RT
Neutral Loss -28 Da Loss of CO (Carbonyl)Characteristic of cyclic imides

Technical Note: The transition 269 → 198 is the standard MRM transition for quantitative bioanalysis of Dexrazoxane in plasma.

Comparative Analysis: ESI vs. EI

For researchers choosing between ionization techniques, the choice dictates the visible structural information.

FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Primary Ion [M+H]⁺ (Intact Parent)M⁺• (Molecular Ion - weak)
Fragmentation Controlled (CID in collision cell)Extensive (In-source)
Key Benefit Bioanalysis: Essential for quantifying the intact drug in biological fluids without inducing thermal degradation.Library Matching: Better for identifying unknown synthetic impurities or volatile derivatives.
Drawback Susceptible to in-source hydrolysis if solvents are not anhydrous.Thermal degradation of the bis-imide ring is common.

References

  • Hajji, N., et al. (2003).[2] "DNA strand breaks induced by the anti-topoisomerase II bis-dioxopiperazine ICRF-193."[2] Mutation Research, 530(1-2), 35-46.[2] Link

  • Hasinoff, B. B., et al. (2001).[2] "The catalytic DNA topoisomerase II inhibitor dexrazoxane (ICRF-187) induces differentiation and apoptosis in human leukemia K562 cells."[2] Molecular Pharmacology, 59(3), 453-461.[2] Link

  • Hofland, K. F., et al. (2013). "Development of LC-MS/MS method for the simultaneous analysis of the cardioprotective drug dexrazoxane and its metabolite ADR-925." Journal of Pharmaceutical and Biomedical Analysis, 76, 243-251. Link

  • BenchChem. (2025). "Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols." Link

Sources

A Guide to the Validation of Inter-Spin Distances: Featuring the Prospective Use of Rigid Piperazine-Dione Labels

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of structural biology, the precise measurement of distances on the nanometer scale is paramount to understanding the form and function of biomolecules. Pulsed electron paramagnetic resonance (EPR) techniques, such as Double Electron-Electron Resonance (DEER) spectroscopy, have become indispensable tools for this purpose. The accuracy of these measurements, however, is critically dependent on the properties of the spin labels used. This guide provides a comprehensive overview of the validation of inter-spin distances, with a forward-looking perspective on the potential of rigid piperazine-dione-based spin labels as a next-generation tool for high-precision structural analysis.

The Imperative for Rigidity in Spin Labels

The fundamental principle of DEER spectroscopy lies in measuring the magnetic dipole-dipole interaction between two paramagnetic centers, or spin labels, which are site-specifically introduced into a biomolecule. This interaction is exquisitely sensitive to the distance between the two spins. However, the most commonly used nitroxide spin labels, such as the methanethiosulfonate spin label (MTSL), are attached to the protein backbone via flexible tethers. This flexibility leads to a distribution of distances between the spin labels, which in turn broadens the resulting distance distribution obtained from DEER measurements, limiting the precision of the structural information.[1]

To overcome this limitation, there is a continuous drive to develop more rigid spin labels. A rigid label is one that has a well-defined spatial position and orientation relative to the protein backbone.[2] This minimizes the conformational averaging of the spin label, resulting in narrower and more precise distance distributions, which can provide more definitive structural restraints for modeling protein structures and their conformational changes.

A Comparative Overview of Spin Labels

A variety of spin labels are available to researchers, each with its own set of advantages and disadvantages. The choice of spin label can significantly impact the quality and interpretability of the DEER data.

Spin Label TypeRigidityLinker FlexibilityAdvantagesDisadvantages
Monofunctional Nitroxides (e.g., MTSL) LowHighCommercially available, well-established protocols.Broad distance distributions due to high flexibility.
Bifunctional Nitroxides HighLowNarrower distance distributions, more precise distance measurements.Can be more challenging to introduce into a protein, may require two cysteine mutations.
Gd³⁺-based Labels HighVariesHigh spin, less prone to saturation, can be used for in-cell EPR.Lower modulation depth in DEER experiments compared to nitroxides.
Trityl Radicals HighLowVery stable, narrow EPR lines, suitable for in-cell EPR.Can be synthetically challenging, may require specialized EPR instrumentation.[3]
Piperazine-dione (Prospective) High (core)TunablePotentially highly rigid scaffold, synthetically versatile for linker attachment.Limited experimental data available for DEER applications.

The Promise of Piperazine-Dione Based Spin Labels

The piperazine-2,5-dione (or diketopiperazine) core is a heterocyclic motif that has garnered significant interest in medicinal chemistry due to its rigid and planar structure.[4][5] This inherent rigidity makes it an attractive scaffold for the design of novel spin labels. By functionalizing a piperazine-dione with a stable nitroxide radical and a reactive group for site-specific attachment to a protein, it is possible to create a new class of highly rigid spin labels.

The synthetic versatility of the piperazine-dione core allows for the systematic modification of the linker that connects the rigid scaffold to the protein. This would enable the fine-tuning of the label's properties to minimize perturbations to the protein structure while maximizing the rigidity of the spin probe. Although direct experimental validation of piperazine-dione labels for DEER distance measurements is still emerging, their structural characteristics suggest they could offer significant advantages in obtaining high-resolution structural information.

Conceptual Molecular Structure of a Piperazine-Dione Spin Label

Caption: Conceptual structure of a piperazine-dione spin label.

Experimental Workflow for the Validation of a Novel Spin Label

The validation of any new spin label, including a prospective piperazine-dione label, requires a rigorous experimental workflow to assess its performance in DEER distance measurements.

A 1. Synthesis and Characterization of the Piperazine-Dione Spin Label C 3. Site-Directed Spin Labeling of the Protein with the Piperazine-Dione Label A->C B 2. Site-Directed Mutagenesis of a Model Protein (e.g., T4 Lysozyme) to introduce Cysteine Residues B->C D 4. Purification of the Spin-Labeled Protein C->D E 5. Continuous Wave (CW) EPR Spectroscopy to confirm labeling efficiency and assess label mobility D->E F 6. Four-Pulse DEER Spectroscopy to measure the inter-spin distance D->F E->F Informs on sample quality G 7. Data Analysis: Background Correction and Distance Reconstruction F->G H 8. Comparison of the Experimental Distance Distribution with the Known Crystal Structure G->H I 9. Comparative DEER measurements with a standard flexible label (e.g., MTSL) H->I Validation of improved precision

Caption: Experimental workflow for validating a new spin label.

Detailed Experimental Protocol (Hypothetical for a Piperazine-Dione Label)

1. Protein Preparation and Spin Labeling:

  • Protein Expression and Purification: Express and purify a model protein with known inter-residue distances (e.g., T4 Lysozyme double cysteine mutant) using standard chromatographic techniques.

  • Reduction of Cysteines: Prior to labeling, treat the purified protein with a reducing agent (e.g., DTT) to ensure all cysteine residues are in their reduced state. Subsequently, remove the reducing agent by size-exclusion chromatography.

  • Labeling Reaction: Dissolve the synthesized piperazine-dione maleimide spin label in a suitable organic solvent (e.g., DMSO). Add a 5-10 fold molar excess of the spin label to the protein solution. Incubate the reaction mixture at 4°C overnight with gentle stirring.

  • Removal of Excess Label: After the incubation period, remove the unreacted spin label by size-exclusion chromatography.

2. EPR Spectroscopy:

  • CW-EPR: Acquire continuous-wave EPR spectra of the labeled protein to confirm successful labeling and to get an initial assessment of the label's mobility. A significant broadening of the EPR spectrum compared to the free label in solution indicates successful attachment and restricted motion.

  • DEER Data Acquisition:

    • Prepare the sample by concentrating the labeled protein and adding a cryoprotectant (e.g., 20% glycerol).

    • Flash-freeze the sample in liquid nitrogen.

    • Perform a four-pulse DEER experiment at a low temperature (e.g., 50 K) on a pulsed EPR spectrometer.

    • The experiment involves a pump pulse at one frequency to invert a set of spins and a series of observer pulses at a second frequency to monitor the effect of the dipolar coupling as a function of time.

3. Data Analysis:

  • Background Correction: The raw DEER data contains a background signal due to intermolecular interactions. This background is typically fitted to a decaying exponential function and subtracted from the raw data.

  • Distance Reconstruction: The background-corrected DEER signal is then transformed from the time domain to the distance domain using methods like Tikhonov regularization to obtain the distribution of distances between the spin labels.

4. Validation:

  • The resulting distance distribution is compared with the expected distance from the protein's crystal structure. A narrow distribution centered at the expected distance would validate the piperazine-dione label as a high-precision tool for distance measurements.

  • A direct comparison with the distance distribution obtained using a conventional flexible label like MTSL on the same protein mutant will provide a quantitative measure of the improvement in precision.

Future Perspectives

While the application of piperazine-dione based spin labels for DEER spectroscopy is still in its nascent stages, their inherent rigidity and synthetic tractability make them a highly promising avenue for future research. The development and validation of such novel spin labels will be instrumental in pushing the boundaries of structural biology, enabling more precise and detailed investigations into the complex machinery of life.

References

  • A new 13C trityl-based spin label enables the use of DEER for distance measurements. (n.d.). ScienceDirect.
  • Ultra-Fast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids. (2020). PMC. [Link]

  • DEER EPR Measurements for Membrane Protein Structures via Bifunctional Spin Labels and Lipodisq Nanoparticles. (2013). ACS Publications. [Link]

  • A new approach to distance measurements between two spin labels in the >10 nm range. (n.d.). SpringerLink. [Link]

  • Orientation-Selective DEER Using Rigid Spin Labels, Cofactors, Metals, and Clusters. (2013). ResearchGate. [Link]

  • EPR Distance Measurements in Native Proteins with Genetically Encoded Spin Labels. (2015). PubMed. [Link]

  • Biomolecule spin labelling. (n.d.). Royal Society of Chemistry. [Link]

  • Protein Modeling with DEER Spectroscopy. (2021). PMC. [Link]

  • In situ distance measurements in a membrane transporter using maleimide functionalized orthogonal spin labels and 5-pulse electron double resonance spectroscopy. (2021). bioRxiv. [Link]

  • Chemical structures of the spin labels that were used in this work: (A) Gd(III). (n.d.). ResearchGate. [Link]

  • Synthesis, Structure, and X-Band (9.5 GHz) EPR Characterization of the New Series of pH-Sensitive Spin Probes: N,N-Disubstituted 4-Amino-2,2,5,5-tetramethyl-3-imidazoline 1-Oxyls. (2005). ACS Publications. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2, 5-dione derivatives. (n.d.). Australian National University. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2024). ChemRxiv. [Link]

Sources

A Comparative Guide to Rotamer Library Analysis of Nitroxide Spin Labels for High-Precision DEER Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the structural analysis of proteins and other biomolecules, Site-Directed Spin Labeling (SDSL) coupled with Double Electron-Electron Resonance (DEER) spectroscopy stands as a powerful technique. The precision of the structural information gleaned from DEER measurements is, however, intrinsically linked to our understanding of the conformational behavior of the introduced spin labels. This guide provides an in-depth technical comparison of rotamer library analysis for nitroxide spin labels, with a special focus on the promising, yet less explored, 3,3,5,5-tetramethylpiperazine-2,6-dione based labels. We will objectively compare its projected performance with established alternatives, supported by established experimental and computational principles.

The Central Role of Rotamer Libraries in DEER-based Structural Biology

The distance between two paramagnetic spin labels, measured by DEER spectroscopy, provides a powerful restraint for modeling protein structures and their conformational changes. However, the spin label itself is not a single point but a flexible molecule tethered to the protein backbone. This flexibility means the nitroxide radical, the source of the EPR signal, can occupy a range of spatial positions relative to the protein. The resulting distribution of distances measured by DEER is therefore a convolution of the protein's conformational landscape and the spin label's own internal flexibility.

A rotamer library is a collection of the most probable, low-energy conformations (rotamers) of a spin label side chain.[1] By providing a discrete set of possible geometries, rotamer libraries allow for a more accurate interpretation of DEER data, helping to deconvolute the contributions of protein dynamics from those of the label's flexibility. The generation of a robust rotamer library is thus a critical step in achieving high-resolution structural insights from DEER experiments.

Introducing a Novel Scaffold: The 3,3,5,5-tetramethylpiperazine-2,6-dione Nitroxide Label

While the methanethiosulfonate spin label (MTSSL), with its pyrrolidine-based nitroxide, is the current workhorse in the field, the search for more rigid and stable labels is ongoing.[2][3] A rigid spin label is expected to have a more restricted conformational space, leading to narrower distance distributions in DEER experiments and, consequently, higher precision in structural modeling.

Here, we propose and analyze a spin label based on a 3,3,5,5-tetramethylpiperazine-2,6-dione nitroxide core. The inherent rigidity of the piperazine-2,6-dione ring system, combined with the steric hindrance from the four methyl groups, is anticipated to significantly reduce the conformational flexibility of the nitroxide moiety compared to the more pliable five-membered ring of MTSSL.

Comparative Analysis of Spin Label Properties

To objectively assess the potential of the 3,3,5,5-tetramethylpiperazine-2,6-dione label, we compare its key structural and dynamic features with those of the widely used MTSSL.

FeatureMTSSL (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)3,3,5,5-tetramethylpiperazine-2,6-dione based label (Hypothetical)Rationale and Expected Impact on DEER
Nitroxide Core Pyrrolidine ringPiperazine-2,6-dione ringThe six-membered, dione-functionalized ring of the piperazine derivative is expected to be significantly more rigid than the five-membered pyrrolidine ring of MTSSL. This rigidity should lead to a more defined orientation of the nitroxide, resulting in narrower DEER distance distributions and improved resolution of different protein conformational states.
Tether Flexibility Five rotatable single bonds (χ1 to χ5)Dependent on the linker, but the core itself is more constrained.The overall flexibility is a combination of the core and the linker. A more rigid core can partially compensate for a flexible linker. The goal is to minimize the number of low-energy rotameric states.
Resistance to Reduction ModeratePotentially higherThe tetramethyl substitution provides steric shielding to the nitroxide radical, which is known to enhance its stability against reduction in the cellular environment.[4] This could make the piperazine-based label a better candidate for in-cell DEER studies.
Rotamer Library Complexity Well-established libraries with ~50-200 rotamers.[1]To be determined, but expected to be less complex.A less complex rotamer library (fewer populated states) simplifies the analysis of DEER data and reduces the ambiguity in structural modeling.

Experimental and Computational Workflow for Rotamer Library Generation

The generation of a reliable rotamer library for a new spin label is a multi-step process that combines chemical synthesis, protein labeling, DEER spectroscopy, and molecular dynamics (MD) simulations.

Caption: Workflow for generating and validating a rotamer library for a novel spin label.

Part 1: Synthesis of a Cysteine-Reactive 3,3,5,5-tetramethylpiperazine-2,6-dione Nitroxide

As this is a novel spin label, a synthetic route to a cysteine-reactive derivative needs to be established. A plausible approach involves the functionalization of the piperazine-2,6-dione core with a maleimide group, a common and highly specific reactor with cysteine thiols.

Hypothetical Synthetic Protocol:

  • Synthesis of the Core: The 3,3,5,5-tetramethylpiperazine-2,6-dione can be synthesized from the corresponding α-aminoisobutyric acid derivatives.

  • Introduction of a Linker: A key step is the introduction of a functional group on the piperazine ring that can be further derivatized. This could be achieved by N-alkylation with a bifunctional reagent containing a protected amine or alcohol.

  • Functionalization with Maleimide: The deprotected amine or alcohol can then be reacted with a maleimide-containing reagent to yield the final cysteine-reactive spin label.

Part 2: Experimental Protocol for Protein Labeling and DEER Spectroscopy
  • Site-Directed Mutagenesis: Introduce a unique cysteine residue at the desired labeling site in the protein of interest using standard molecular biology techniques.

  • Protein Expression and Purification: Express the mutant protein in a suitable expression system (e.g., E. coli) and purify it to homogeneity.

  • Spin Labeling:

    • Reduce any existing disulfide bonds in the protein with a mild reducing agent like DTT, followed by its removal.

    • Incubate the protein with a 10-fold molar excess of the maleimide-functionalized 3,3,5,5-tetramethylpiperazine-2,6-dione nitroxide label in a suitable buffer (e.g., phosphate buffer, pH 7.0) overnight at 4°C.

    • Remove the excess, unreacted spin label by size-exclusion chromatography or dialysis.

  • DEER Spectroscopy:

    • Prepare a frozen solution of the doubly labeled protein in a cryoprotectant (e.g., 20% glycerol).

    • Acquire DEER data using a standard four-pulse DEER sequence on a pulsed EPR spectrometer.

    • Process the raw DEER data to obtain the experimental distance distribution between the two spin labels.

Part 3: Computational Protocol for Rotamer Library Generation

This protocol outlines the steps for generating a rotamer library from molecular dynamics simulations.

  • System Setup:

    • Build a model of the cysteine-linked 3,3,5,5-tetramethylpiperazine-2,6-dione spin label attached to a simple peptide (e.g., an alanine tripeptide) to minimize the influence of the protein environment on the intrinsic rotamer preferences.

    • Solvate the peptide in a water box with appropriate ions to neutralize the system.

    • Use a well-established force field for proteins (e.g., AMBER or CHARMM) and generate parameters for the novel spin label using quantum mechanical calculations.

  • Molecular Dynamics Simulation:

    • Perform an energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the desired simulation temperature (e.g., 298 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run a long production MD simulation (e.g., >100 ns) to extensively sample the conformational space of the spin label.

  • Trajectory Analysis and Rotamer Library Construction:

    • Extract the dihedral angles of the rotatable bonds in the spin label linker for each frame of the MD trajectory.

    • Perform a cluster analysis on the dihedral angle distributions to identify the most populated conformational states (rotamers).

    • The centroids of these clusters, along with their populations, constitute the rotamer library.

Validation and Refinement of the Rotamer Library

The computationally generated rotamer library must be validated against experimental data.

Caption: Logical flow for the validation of a computationally derived rotamer library.

The distance distribution predicted by the rotamer library (in the context of a known protein structure) is compared to the experimentally measured DEER distance distribution. A good agreement validates the rotamer library. Discrepancies may indicate the need to refine the MD simulation parameters or the clustering algorithm.

Conclusion and Future Outlook

The development and characterization of new, more rigid spin labels like the proposed 3,3,5,5-tetramethylpiperazine-2,6-dione based nitroxide hold the potential to significantly enhance the resolution and accuracy of DEER-based structural studies. The systematic approach of combining synthesis, experimental validation, and computational modeling outlined in this guide provides a robust framework for the analysis of this and other novel spin labels. As our understanding of spin label dynamics improves, so too will our ability to unravel the intricate structural and functional mechanisms of complex biological systems.

References

  • Jeschke, G. (2012). DEER distance measurements on proteins. Annual review of physical chemistry, 63, 419-446. [Link]

  • Alexander, N. S., Stein, R. A., Koteiche, H. A., Kaufmann, K. W., Mchaourab, H. S., & Meiler, J. (2013). RosettaEPR: rotamer library for spin label structure and dynamics. PloS one, 8(9), e72851. [Link]

  • Polyhach, Y., Bordignon, E., & Jeschke, G. (2011). Rotamer libraries of spin-labelled cysteines for protein studies. Physical Chemistry Chemical Physics, 13(6), 2356-2366. [Link]

  • Chen, Y. T., Zhang, X., Chen, J. L., Pan, B. B., Goldfarb, D., Yang, Y., & Su, X. C. (2021). A rigid and stable nitroxide spin label for high-resolution distance measurements on proteins by DEER experiments. Angewandte Chemie International Edition, 60(14), 7855-7861. [Link]

  • Islam, S. M., Stein, R. A., Mchaourab, H. S., & Roux, B. (2013). Rotameric and conformational dynamics of the MTSSL spin label in a-helical and loop environments. The journal of physical chemistry. B, 117(16), 4740–4753. [Link]

  • Tessmer, M. H., & Stoll, S. (2023). A novel approach to modeling side chain ensembles of the bifunctional spin label RX. bioRxiv, 2023-05. [Link]

  • Kulik, L. V., & Hubbell, W. L. (2009). The relation between spin label dynamics and protein backbone motion: a molecular dynamics study of a-helical peptides. Biophysical journal, 97(10), 2825–2834. [Link]

  • Lakshmanan, R., & Sivaraman, T. (2014). In-cell EPR studies of proteins using nitroxide spin labels. Cell biochemistry and biophysics, 68(3), 435-442. [Link]

Sources

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